molecular formula C15H16N2O B1320354 4-amino-N-benzyl-N-methylbenzamide CAS No. 85592-78-5

4-amino-N-benzyl-N-methylbenzamide

Numéro de catalogue: B1320354
Numéro CAS: 85592-78-5
Poids moléculaire: 240.3 g/mol
Clé InChI: ZYULNQTYVKBFDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-amino-N-benzyl-N-methylbenzamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-benzyl-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-benzyl-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-amino-N-benzyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(16)10-8-13/h2-10H,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYULNQTYVKBFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602659
Record name 4-Amino-N-benzyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85592-78-5
Record name 4-Amino-N-benzyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Process Development for 4-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 4-amino-N-benzyl-N-methylbenzamide , a structural motif frequently encountered in histone deacetylase (HDAC) inhibitors (e.g., Entinostat analogs) and kinase inhibitors.

The synthesis of this molecule presents a classic chemoselectivity challenge: the target contains an aniline (nucleophilic amine) and an amide backbone. A direct reaction between 4-aminobenzoic acid and an amine carries the risk of self-polymerization or competitive coupling. Therefore, this guide prioritizes a Nitro-Reduction Route as the "Gold Standard" for scalability and purity, while providing a Direct Coupling Route for discovery-stage synthesis.

Retrosynthetic Logic

The most robust disconnection breaks the amide bond, tracing back to an activated benzoic acid derivative and N-methylbenzylamine. To prevent interference from the aniline nitrogen during amide formation, the nitrogen is introduced in an oxidized state (Nitro) or protected state (Boc).

Retrosynthesis Target Target: 4-amino-N-benzyl-N-methylbenzamide Intermediate Precursor: 4-nitro-N-benzyl-N-methylbenzamide Target->Intermediate Functional Group Interconversion (FGI) (Nitro Reduction) SM1 SM 1: 4-nitrobenzoyl chloride Intermediate->SM1 C-N Disconnection (Amide Coupling) SM2 SM 2: N-methylbenzylamine Intermediate->SM2

Figure 1: Retrosynthetic analysis utilizing the nitro group as a masked amine to ensure chemoselectivity.

Route A: The Nitro-Precursor Method (Recommended)

This route is preferred for scale-up (>10g) due to the low cost of starting materials and the avoidance of expensive peptide coupling reagents.

Phase 1: Acylation

Reaction: 4-nitrobenzoyl chloride + N-methylbenzylamine


 4-nitro-N-benzyl-N-methylbenzamide

Rationale: Acid chlorides are highly activated electrophiles. The use of N-methylbenzylamine (a secondary amine) prevents over-acylation. An inorganic or tertiary amine base is required to scavenge the HCl byproduct.

Protocol 1.1: Amide Formation
  • Equipment: 3-neck round bottom flask, addition funnel, N2 atmosphere, ice bath.

  • Solvent System: Dichloromethane (DCM) is standard. For greener alternatives, 2-MeTHF or Ethyl Acetate (EtOAc) can be used, though solubility of the acid chloride must be verified.

  • Procedure:

    • Charge N-methylbenzylamine (1.0 equiv) and Triethylamine (TEA, 1.2 equiv) into DCM (10 vol). Cool to 0°C.

    • Dissolve 4-nitrobenzoyl chloride (1.05 equiv) in minimal DCM.

    • Critical Step: Add the acid chloride solution dropwise to the amine solution. Control exotherm to <10°C to prevent impurity formation.

    • Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup:

    • Quench with 1M HCl (removes unreacted amine/TEA).

    • Wash organic layer with Sat. NaHCO3 (removes unreacted acid) and Brine.

    • Dry over MgSO4, filter, and concentrate.

    • Purification: Recrystallization from EtOH/Water is usually sufficient given the high crystallinity of nitro-benzamides.

Phase 2: Catalytic Hydrogenation

Reaction: 4-nitro-N-benzyl-N-methylbenzamide + H2 (Pd/C)


 Target

Rationale: Chemical reductions (Fe/HCl, SnCl2) generate heavy metal waste. Catalytic hydrogenation is atom-economical and simplifies purification.

Protocol 1.2: Nitro Reduction
  • Reagents: 10% Pd/C (50% wet, 10 wt% loading), Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Dissolve the nitro-intermediate in MeOH (20 vol).

    • Add 10% Pd/C catalyst (caution: pyrophoric, add under inert blanket).

    • Purge vessel with N2, then H2.

    • Stir under H2 balloon (1 atm) or in a Parr shaker (30 psi) at RT for 4-12 hours.

    • Monitoring: Disappearance of the yellow nitro compound color; LCMS confirms M+1 (Target mass).

  • Workup:

    • Filter through a Celite pad to remove Pd/C. Do not let the cake dry (fire hazard).[1]

    • Concentrate filtrate.[1]

    • Purification: The product is often pure enough. If necessary, flash chromatography (DCM/MeOH) or recrystallization (IPA/Heptane).

Route B: Direct Coupling (Discovery Scale)

If 4-nitrobenzoyl chloride is unavailable, or if a library of analogs is being made, direct coupling using 4-aminobenzoic acid (PABA) is possible but requires protection to avoid self-coupling.

Workflow:

  • Protection: React PABA with Boc2O

    
     4-(Boc-amino)benzoic acid.
    
  • Coupling: React Boc-PABA with N-methylbenzylamine using EDC/HOBt or HATU .

  • Deprotection: Removal of Boc group with TFA/DCM or 4M HCl/Dioxane.

Note: Direct coupling of unprotected PABA is possible with specific stoichiometry control but often results in lower yields due to oligomerization.

Critical Process Parameters & Data

Reagent Stoichiometry Table (Route A)
ReagentEquiv.[2][3][4]RoleCritical Note
N-methylbenzylamine 1.0Limiting ReagentEnsure purity; secondary amines are less nucleophilic than primary.
4-Nitrobenzoyl Chloride 1.05ElectrophileSlight excess ensures full conversion of the expensive amine.
Triethylamine (TEA) 1.2 - 1.5Base ScavengerMust be dry. DIPEA is an alternative if steric hindrance is low.
Pd/C (10%) 10 wt%CatalystUse "wet" type to minimize ignition risk.
Hydrogen (H2) ExcessReductant1 atm is sufficient; 30-50 psi speeds up kinetics.
Experimental Workflow Diagram

Workflow Step1 Acylation (0°C, DCM) Control Exotherm Workup1 Acid/Base Wash (Remove SMs) Step1->Workup1 Step2 Hydrogenation (Pd/C, MeOH) Reductive Cycle Workup1->Step2 Filtration Celite Filter (Remove Pd) Step2->Filtration Final Isolation (Crystallization) Filtration->Final

Figure 2: Step-by-step process flow for the Nitro-Reduction route.

Analytical Characterization (Self-Validation)

To validate the synthesis, the following spectral features must be confirmed. Note that N-methyl-N-benzyl amides often exhibit rotamers in NMR at room temperature (approx 2:1 to 3:1 ratio) due to restricted rotation around the amide C-N bond.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Amide Methyl: Singlet (or split singlet due to rotamers) around

      
       2.8 - 3.0 ppm.
      
    • Benzylic CH2: Singlet (or split) around

      
       4.5 - 4.7 ppm.
      
    • Aniline NH2: Broad singlet around

      
       5.5 - 6.0 ppm (exchangeable with D2O).
      
    • Aromatic Core: Two doublets (AA'BB' system) for the para-substituted benzamide ring (

      
       6.5 and 7.2 ppm approx).
      
    • Benzyl Ring: Multiplet around

      
       7.2 - 7.4 ppm (5H).
      
  • Mass Spectrometry (ESI+):

    • Target MW: 240.30 g/mol .

    • Expected Ion:

      
      .
      

Safety & Handling

  • 4-Nitrobenzoyl Chloride: Corrosive and lachrymator. Hydrolyzes to release HCl. Handle strictly in a fume hood.

  • Pd/C Catalyst: Pyrophoric when dry. Always keep wet with water or solvent. Filter under inert gas or keep the filter cake damp.

  • Pressure Reactions: Hydrogenation vessels must be rated for the applied pressure. Ground all equipment to prevent static discharge.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry (General reference for amide stability and synthesis in drug discovery).

  • BenchChem Protocols. (2025). Application Notes for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide (Analogous Protocol).

  • Organic Syntheses. (1927). p-Nitrobenzoyl chloride synthesis and handling. Org.[6][7] Synth. 7, 70.

  • RSC Catalysis Science & Technology. (2025). Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide (Analogous reduction conditions).

Sources

Technical Whitepaper: 4-Amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight, robust synthetic protocols, and application context over generic descriptions.

CAS Number: 85592-78-5 Molecular Formula:


Molecular Weight:  240.30  g/mol 

Executive Summary & Chemical Identity

4-Amino-N-benzyl-N-methylbenzamide (CAS 85592-78-5) is a specialized pharmacophore building block used primarily in the synthesis of peptidomimetics, histone deacetylase (HDAC) inhibitors, and kinase inhibitors. Unlike simple primary amides, the


-benzyl-

-methyl
motif confers unique physicochemical properties:
  • Conformational Restriction: The

    
    -methyl group eliminates the amide hydrogen bond donor, reducing the energy penalty for membrane permeation and favoring specific cis/trans rotamer populations essential for active site binding.
    
  • Metabolic Stability: Steric bulk around the amide bond retards enzymatic hydrolysis by amidases.

  • Hydrophobic Interaction: The benzyl group targets deep hydrophobic pockets often found in GPCRs and enzyme active sites (e.g., the zinc-access channel in HDACs).

Core Chemical Data
PropertyValue
IUPAC Name 4-amino-

-benzyl-

-methylbenzamide
Appearance Off-white to pale yellow solid
Melting Point 118–122 °C (Typical)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water
pKa (Predicted) ~4.8 (Aniline nitrogen)
LogP (Predicted) 2.1 – 2.4
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (Amide Carbonyl, Amine Nitrogen)

Synthesis & Manufacturing Protocols

The synthesis of 4-amino-N-benzyl-N-methylbenzamide is a two-stage process designed to maximize yield and purity while avoiding the oxidation of the sensitive aniline moiety. The preferred industrial route utilizes a Schotten-Baumann acylation followed by a chemoselective reduction .

Reaction Scheme Visualization

The following diagram illustrates the critical pathway and process controls.

SynthesisWorkflow SM1 4-Nitrobenzoyl Chloride (Electrophile) Step1 Step 1: Acylation (DCM/TEA, 0°C -> RT) SM1->Step1 SM2 N-Methylbenzylamine (Nucleophile) SM2->Step1 Inter Intermediate: 4-Nitro-N-benzyl-N-methylbenzamide Step1->Inter Nucleophilic Acyl Substitution Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Nitro Reduction Product Target: 4-Amino-N-benzyl-N-methylbenzamide Step2->Product Isolation & Crystallization

Figure 1: Synthetic workflow for CAS 85592-78-5 prioritizing regiocontrol and yield.

Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitro-N-benzyl-N-methylbenzamide

Rationale: Using the acid chloride provides a rapid, irreversible coupling. The base (Triethylamine) acts as an HCl scavenger to drive equilibrium.

  • Setup: Charge a 3-neck round-bottom flask with

    
    -methylbenzylamine  (1.0 equiv) and Dichloromethane (DCM)  (10 volumes). Add Triethylamine (TEA)  (1.2 equiv).[1]
    
  • Addition: Cool the solution to 0–5 °C. Add a solution of 4-nitrobenzoyl chloride (1.05 equiv) in DCM dropwise over 30 minutes. Critical: Exothermic reaction; maintain T < 10 °C to prevent impurity formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2][3]

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Output: Yellow solid (Intermediate). Yield typically >90%.

Step 2: Reduction to 4-Amino-N-benzyl-N-methylbenzamide

Rationale: Catalytic hydrogenation is preferred for cleanliness. Iron/Ammonium Chloride is a robust alternative if halogenated impurities are present (to avoid dehalogenation).

  • Setup: Dissolve the nitro intermediate in Methanol (10 volumes).

  • Catalyst: Add 10% Pd/C (5 wt% loading). Safety: Pd/C is pyrophoric; keep wet.

  • Reaction: Hydrogenate at 30–50 psi

    
     pressure at RT for 4–6 hours.
    
  • Filtration: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Purification: Concentrate filtrate. Recrystallize from Ethanol/Water or Isopropanol/Heptane to achieve >98% purity.

Quality Control & Analytical Validation

To ensure the compound meets "Drug Substance" criteria, the following analytical markers must be verified.

1H NMR Interpretation (DMSO-d6, 400 MHz)
  • 
     2.95 ppm (s, 3H): 
    
    
    
    -Methyl group. Diagnostic singlet; shift confirms amide bond formation.
  • 
     4.60 ppm (s, 2H):  Benzylic 
    
    
    
    .
  • 
     5.60 ppm (s, 2H): 
    
    
    
    protons (Broad exchangeable singlet). Disappearance upon
    
    
    shake confirms primary amine.
  • 
     6.55 ppm (d, 2H) & 7.20 ppm (d, 2H):  AA'BB' system of the para-substituted benzamide ring. The upfield doublet (6.55) corresponds to protons ortho to the amino group, confirming reduction of the nitro group.
    
  • 
     7.25–7.40 ppm (m, 5H):  Benzyl aromatic protons.
    
Impurity Profile
  • Impurity A (Hydrolysis): 4-Aminobenzoic acid. Detected by HPLC (RT shift, acidic peak).

  • Impurity B (Incomplete Reduction): 4-Nitro-N-benzyl-N-methylbenzamide. Detected by UV (strong absorbance at 270 nm) and LC-MS (+30 mass units vs product).

Applications in Drug Discovery

This compound serves as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD).

Histone Deacetylase (HDAC) Inhibition

Benzamides are a validated class of HDAC inhibitors (e.g., Entinostat). The 4-amino group acts as a "Cap group" linker or a surface recognition motif, while the


-benzyl moiety penetrates the hydrophobic tube of the enzyme.
  • Mechanism: The terminal amine can be derivatized to a zinc-binding group (ZBG) or used to link to a macrocycle.

Kinase Inhibitor Scaffolds

The 4-aminobenzamide motif mimics the adenine ring of ATP.

  • Design Strategy: Reacting the 4-amino group with isocyanates yields Urea derivatives , a common motif in kinase inhibitors (e.g., Sorafenib analogues) to access the DFG-out pocket.

Peptidomimetics

The


-benzyl-

-methyl amide bond mimics the cis-peptide bond found in proline turns, useful for disrupting protein-protein interactions (PPIs).

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[4][5]
Eye Irritation H319Causes serious eye irritation.[6][4]
STOT-SE H335May cause respiratory irritation.[5][7]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Use within a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place (

    
     recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the aniline group (browning).
    

References

  • Synthesis of N-Substituted Benzamides: BenchChem Technical Support. Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. BenchChem, 2025. Link

  • Benzamide Pharmacophores: ChemicalBook. 4-amino-N-methylbenzamide Chemical Properties and Uses. ChemicalBook, 2026.[7] Link

  • HDAC Inhibitor SAR: National Institutes of Health (NIH). Design, Synthesis and Biological Evaluation of Benzamide Analogues. PubMed Central. Link

  • General Amide Synthesis: Sigma-Aldrich. Safety Data Sheet: 4-Aminobenzamide. MilliporeSigma, 2025. Link

  • Compound Data: PubChem. N-benzyl-4-methylbenzamide (Analog Data). National Library of Medicine. Link

Sources

4-Amino-N-benzyl-N-methylbenzamide: A Strategic Scaffold in Hsp90/Cdc37 Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Synthetic Utility of 4-Amino-N-benzyl-N-methylbenzamide Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers

Executive Summary

4-Amino-N-benzyl-N-methylbenzamide (CAS: 85592-78-5) is a specialized chemical intermediate and pharmacophore scaffold primarily utilized in the discovery of protein-protein interaction (PPI) inhibitors.[1] While it possesses the structural hallmarks of the benzamide class—known for histone deacetylase (HDAC) inhibition—its most significant recent application lies in the development of Hsp90–Cdc37 interaction inhibitors .

In this context, the molecule serves as a critical "anchor" fragment. The N-benzyl-N-methyl moiety provides necessary hydrophobic contacts within the Hsp90 binding cleft, while the 4-amino group acts as a nucleophilic handle for coupling with heteroaromatic warheads (e.g., chloropyrimidines). This guide details the compound's structural logic, its role in synthesizing Hsp90 inhibitors, and the protocols for its derivatization.

Chemical Architecture & Pharmacophore Analysis[1][2]

The biological potential of 4-amino-N-benzyl-N-methylbenzamide is dictated by its three distinct structural domains. Understanding these domains is essential for rational drug design.

DomainChemical FeatureBiological Function (SAR)
A: The Warhead Handle Primary Aniline (4-NH₂)Reactivity: Acts as a nucleophile in SNAr reactions to attach active heterocycles (e.g., pyrimidines, triazines).Binding: Can function as a hydrogen bond donor if left free, but usually derivatized.
B: The Linker Core Benzamide (

-substituted)
Geometry: Provides a rigid spacer that orients the hydrophobic tail away from the warhead.Stability: The amide bond is metabolically stable compared to esters.
C: The Hydrophobic Tail N-Benzyl-N-MethylSelectivity: The benzyl group occupies hydrophobic sub-pockets (e.g., in Hsp90 or HDACs). The N-methyl group eliminates a hydrogen bond donor, improving membrane permeability and altering conformational preferences (cis/trans amide rotamers).

Mechanism of Action: The Hsp90–Cdc37 Axis[3]

While 4-amino-N-benzyl-N-methylbenzamide is an intermediate, its derivatives (e.g., pyrimidine-linked analogs) exert potent biological effects by disrupting the Hsp90–Cdc37 complex.

The Biological Target

The Hsp90–Cdc37 protein-protein interaction is a high-value target in oncology.[2] Cdc37 is a co-chaperone that specifically loads kinase clients (e.g., CDK4, Akt, HER2) onto Hsp90. Inhibiting this interaction deprives cancer cells of functional oncogenic kinases, leading to apoptosis.

Mechanism of Derivatives

Derivatives synthesized from this scaffold bind to the N-terminal domain of Hsp90. The N-benzyl-N-methylbenzamide tail fits into the hydrophobic pocket, while the attached heterocycle blocks the interface where Cdc37 would normally bind.

Pathway Visualization

The following diagram illustrates the therapeutic logic:

Hsp90_Pathway Hsp90 Hsp90 Chaperone Complex Hsp90-Cdc37-Client Complex Hsp90->Complex Binds Cdc37 Cdc37 Co-chaperone Cdc37->Complex Recruits Client Client Oncogenic Kinase (e.g., CDK4, Akt) Client->Complex Folding Kinase Maturation & Activation Complex->Folding Chaperoning Cancer Tumor Cell Proliferation Folding->Cancer Signaling Cascade Inhibitor Benzamide Derivative (Scaffold + Warhead) Inhibitor->Hsp90 Competes for Binding Site Inhibitor->Complex Disrupts PPI

Caption: Disruption of the Hsp90-Cdc37 chaperone cycle by benzamide-based inhibitors prevents kinase maturation.

Experimental Protocols

Synthesis of the Scaffold

This protocol yields 4-amino-N-benzyl-N-methylbenzamide from 4-aminobenzoic acid.[2]

Reagents:

  • 4-Aminobenzoic acid (1.0 eq)

  • N-Benzylmethylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve 4-aminobenzoic acid in DMF (0.1 M concentration). Add EDC·HCl, HOBt, and DIPEA. Stir at 0°C for 30 minutes to activate the carboxylic acid.

  • Coupling: Add N-benzylmethylamine dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with ethyl acetate. Wash sequentially with saturated NaHCO₃ (to remove unreacted acid), water, and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H NMR (Look for benzyl CH₂ singlet ~4.6 ppm and N-methyl singlet ~2.9 ppm).

Functionalization (SNAr Coupling)

To convert the scaffold into an active Hsp90 inhibitor.

Reagents:

  • 4-Amino-N-benzyl-N-methylbenzamide (Scaffold)[2]

  • 2,4-Dichloropyrimidine (Electrophile)

  • Catalyst: NaH (Sodium Hydride) or acid catalysis depending on substrate tolerance.

Workflow:

Synthesis_Workflow Start 4-Aminobenzoic Acid Step1 Amide Coupling (EDC/HOBt) Start->Step1 Scaffold 4-Amino-N-benzyl- N-methylbenzamide (The Target) Step1->Scaffold Step2 S_NAr Reaction (2,4-Dichloropyrimidine) Scaffold->Step2 Intermediate Chloropyrimidine Intermediate Step2->Intermediate Step3 Amination (Piperazine/Pyrrolidine) Intermediate->Step3 Final Active Hsp90 Inhibitor Step3->Final

Caption: Synthetic route transforming the benzamide scaffold into a bioactive Hsp90 inhibitor.

Biological Data & SAR Insights

Research utilizing this scaffold highlights specific Structure-Activity Relationship (SAR) trends. The data below summarizes why the N-benzyl-N-methyl configuration is preferred over simpler analogs in Hsp90 binding models.

Structural VariationEffect on Activity (Hsp90/Cdc37)Mechanistic Explanation
N-Benzyl-N-Methyl (Target) High Potency The benzyl group fills the hydrophobic sub-pocket; N-methyl restricts conformation.
N-Phenyl AnalogReduced ActivityPhenyl group is too rigid/planar compared to the flexible benzyl linker.
N-H (Secondary Amide)Loss of ActivityPresence of H-bond donor (NH) is energetically unfavorable in the hydrophobic pocket.
4-Amino PositionEssentialMeta (3-amino) substitution misaligns the warhead relative to the tail.

Key Reference Data: In a library of 35 analogs targeting Hsp90, derivatives incorporating the 4-amino-N-benzyl-N-methylbenzamide core (specifically coupled to piperazine-pyrimidines) demonstrated:

  • IC₅₀ (MCF-7 cells): ~30–50 µM (moderate potency as a hit, optimizable).

  • Mechanism: Disruption of Cdc37 binding to Hsp90, leading to degradation of client proteins (Akt, CDK4).

References

  • Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors. Context: Primary source identifying 4-amino-N-benzyl-N-methylbenzamide (referred to as compound 9h in the study) as a key intermediate for synthesizing pyrimidine-based inhibitors. Source:RSC Advances / ResearchGate. Link:

  • Structure-Activity Relationships of Benzamide Inhibitors. Context: General background on the "benzamide" pharmacophore in HDAC and kinase inhibition. Source:Journal of Medicinal Chemistry. Link:

  • Hsp90-Cdc37 Chaperone Complex as a Therapeutic Target. Context: Mechanistic validation of targeting the Hsp90-Cdc37 interface. Source:Nature Reviews Cancer. Link:

Sources

Unraveling the Enigmatic Mechanism of 4-amino-N-benzyl-N-methylbenzamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course into Unexplored Pharmacological Territory

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with distinct mechanisms of action is paramount. The compound 4-amino-N-benzyl-N-methylbenzamide emerges as a molecule of interest, yet its precise biological function remains largely uncharacterized in publicly accessible scientific literature. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for elucidating the mechanism of action of this intriguing benzamide derivative.

As a Senior Application Scientist, my approach is not to present a definitive, established mechanism, but rather to leverage structural homologies and data from related compounds to formulate well-grounded hypotheses. This document will serve as a technical roadmap, detailing the experimental strategies required to systematically investigate and validate the potential biological targets and signaling pathways of 4-amino-N-benzyl-N-methylbenzamide. Our exploration will be guided by the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system of inquiry.

Structural and Physicochemical Profile of 4-amino-N-benzyl-N-methylbenzamide

A thorough understanding of a compound's physical and chemical properties is the bedrock of any mechanistic investigation.

PropertyValueSource
Molecular FormulaC14H14N2OPubChem[1]
Molecular Weight226.27 g/mol PubChem[1]
CAS Number85592-78-5BLD Pharm[2]
IUPAC Name4-amino-N-benzyl-N-methylbenzamidePubChem[1]

The structure reveals a benzamide core with three key substitutions that likely dictate its pharmacological profile: a 4-amino group on the phenyl ring, and N-benzyl and N-methyl groups on the amide nitrogen. These features distinguish it from simpler benzamides and suggest a range of potential interactions with biological macromolecules.

Hypothesis-Driven Exploration of Potential Mechanisms of Action

The N-benzylbenzamide scaffold is a versatile pharmacophore found in compounds with diverse biological activities. Based on existing research into structurally related molecules, we can propose several compelling, experimentally verifiable hypotheses for the mechanism of action of 4-amino-N-benzyl-N-methylbenzamide.

Hypothesis I: Modulation of Cholinesterase Activity

Recent studies have identified N-benzyl benzamide derivatives as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[3]

The N-benzyl group can engage in π-π stacking interactions within the active site of cholinesterases, while the substituted benzamide moiety can form crucial hydrogen bonds. The specific substitution pattern of 4-amino-N-benzyl-N-methylbenzamide may confer selectivity for BChE over acetylcholinesterase (AChE).

G cluster_0 In Vitro Enzymatic Assays cluster_1 Binding Affinity & Kinetics cluster_2 Cellular Activity A Compound Preparation (4-amino-N-benzyl-N-methylbenzamide) B Ellman's Assay for AChE/BChE Inhibition A->B C IC50 Determination B->C D Surface Plasmon Resonance (SPR) C->D F Neuroprotective Assays (e.g., against Aβ1-42 toxicity) C->F E Determination of KD, kon, koff D->E G Assessment of Neuronal Viability F->G

Caption: Experimental workflow for validating cholinesterase inhibition.

  • Reagent Preparation:

    • Prepare a stock solution of 4-amino-N-benzyl-N-methylbenzamide in DMSO.

    • Prepare working solutions of acetylthiocholine iodide (ATCI) and S-butyrylthiocholine iodide (BTCI) in phosphate-buffered saline (PBS).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PBS.

    • Reconstitute human AChE and BChE enzymes according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of varying concentrations of the test compound to the wells.

    • Add 50 µL of the respective enzyme (AChE or BChE) to each well.

    • Incubate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate (ATCI for AChE, BTCI for BChE).

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothesis II: Inhibition of Tubulin Polymerization

The N-benzylbenzamide moiety is also a key feature of a class of potent tubulin polymerization inhibitors with significant antitumor and anti-vascular activities.[4] These compounds often bind to the colchicine binding site on β-tubulin.

The substituted benzyl and benzamide rings can fit into the hydrophobic pockets of the colchicine binding site, disrupting the formation of microtubules. The 4-amino group could potentially form additional hydrogen bonds, enhancing binding affinity.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Confirmation A In Vitro Tubulin Polymerization Assay B [3H]Colchicine Binding Assay A->B C Antiproliferative Assays (e.g., MTT, SRB on cancer cell lines) B->C D Immunofluorescence Staining of Microtubule Network C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Xenograft Mouse Model G Tumor Growth Inhibition & Microvessel Density Analysis F->G

Caption: Experimental workflow for validating tubulin polymerization inhibition.

  • Reagent Preparation:

    • Prepare a stock solution of 4-amino-N-benzyl-N-methylbenzamide in DMSO.

    • Reconstitute >99% pure tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • Prepare a GTP stock solution.

  • Assay Procedure (Spectrophotometer with a temperature-controlled cuvette holder):

    • Pipette tubulin solution into a pre-warmed cuvette at 37°C.

    • Add the test compound or vehicle control (DMSO) and incubate for 2 minutes.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Compare the polymerization curves of compound-treated samples to the control.

    • Determine the IC50 for inhibition of tubulin polymerization.

Hypothesis III: Dual Modulation of sEH and PPARγ

N-benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), offering a potential therapeutic strategy for metabolic syndrome.[5]

The N-benzylbenzamide scaffold can fit into a merged sEH/PPARγ pharmacophore. The specific electronic and steric properties imparted by the 4-amino and N-methyl groups could influence the compound's activity and selectivity towards these two distinct targets.

G cluster_0 sEH Inhibition Assays cluster_1 PPARγ Modulation Assays cluster_2 Cellular Functional Assays A Fluorometric sEH Inhibition Assay B IC50 Determination for sEH A->B E 3T3-L1 Adipocyte Differentiation Assay B->E C PPARγ Reporter Gene Assay (in transfected cells) D EC50 Determination for PPARγ Activation C->D D->E F Measurement of Glucose Uptake E->F

Caption: Workflow for validating dual sEH/PPARγ modulation.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Compound Treatment:

    • After transfection, plate the cells in a 96-well plate.

    • Treat the cells with varying concentrations of 4-amino-N-benzyl-N-methylbenzamide for 24-48 hours. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

    • Plot the normalized luciferase activity against the compound concentration to determine the EC50 for PPARγ activation.

ADME-Tox Profiling: A Preliminary Assessment

While the primary focus is on the mechanism of action, a preliminary in silico and in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for any compound with therapeutic potential. Related N-benzylbenzamide derivatives have shown favorable ADME properties, including good gastrointestinal absorption and blood-brain barrier permeability.[6]

Initial Screening Assays:

  • Solubility: Kinetic and thermodynamic solubility assays.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Metabolic Stability: Incubation with liver microsomes.

  • Cytotoxicity: Assessment against a panel of non-cancerous cell lines (e.g., HEK293, HepG2).

Concluding Remarks and Future Directions

The mechanism of action of 4-amino-N-benzyl-N-methylbenzamide remains an open question. This technical guide provides a structured, hypothesis-driven approach to systematically unravel its biological function. The proposed workflows, rooted in the established activities of the N-benzylbenzamide scaffold, offer a robust starting point for investigation.

The initial findings from these studies will be pivotal. A positive result in one of the proposed pathways will necessitate a deeper dive into the specific molecular interactions through techniques such as X-ray crystallography or cryo-electron microscopy of the compound-target complex. Conversely, negative results will prompt the exploration of other potential targets for benzamide derivatives, such as their roles as anticonvulsants or their interactions with other enzyme systems.[7]

By adhering to the rigorous, multi-faceted experimental plans outlined herein, the scientific community can illuminate the pharmacological role of 4-amino-N-benzyl-N-methylbenzamide, potentially unlocking a new therapeutic agent.

References

  • Ruprecht, B. et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 59(1). Available at: [Link]

  • Leander, J. D. et al. (1987). Pharmacological effects of enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a chemically novel anticonvulsant. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-N-benzylbenzamide. PubChem Compound Database. Available at: [Link]

  • Wang, Y. et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365–11387. Available at: [Link]

  • Xu, S. et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. Available at: [Link]

  • ResearchGate. (n.d.). ADME properties of N-benzylbenzamide and its derivatives. Available at: [Link]

Sources

Spectroscopic Data for 4-amino-N-benzyl-N-methylbenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-amino-N-benzyl-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide offers insights into the experimental rationale, fostering a deeper understanding of the molecule's structural characteristics. Detailed, field-proven protocols for data acquisition are provided, ensuring scientific integrity and reproducibility. Visualizations, including molecular structure and analytical workflows, are presented to enhance comprehension.

Introduction

4-amino-N-benzyl-N-methylbenzamide is a disubstituted benzamide derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine, a tertiary amide, and two aromatic rings, presents a rich landscape for spectroscopic investigation. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide serves as an authoritative resource for the spectroscopic properties of this compound, synthesizing theoretical principles with practical, experience-driven insights.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: 2D structure of 4-amino-N-benzyl-N-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[1][2] The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-amino-N-benzyl-N-methylbenzamide, based on the analysis of structurally analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.30-7.40Multiplet5HProtons on the benzyl ring
~7.25Doublet2HProtons ortho to the carbonyl group on the benzamide ring
~6.60Doublet2HProtons ortho to the amino group on the benzamide ring
~4.60Singlet2HMethylene (-CH₂-) protons of the benzyl group
~4.00Broad Singlet2HAmino (-NH₂) protons
~3.00Singlet3HN-methyl (-CH₃) protons

Causality behind Expected Chemical Shifts:

  • Aromatic Protons (7.30-7.40 ppm and 7.25 ppm): The protons on the unsubstituted benzyl ring are expected to resonate in the typical aromatic region. The protons on the 4-aminobenzoyl ring are split into two distinct doublets due to the strong electron-donating effect of the amino group, which shields the ortho protons (~6.60 ppm) and deshields the meta protons (ortho to the carbonyl, ~7.25 ppm).

  • Benzyl Methylene Protons (~4.60 ppm): The benzylic protons are adjacent to a nitrogen atom and an aromatic ring, placing them in a deshielded environment. The lack of adjacent protons results in a singlet.

  • Amino Protons (~4.00 ppm): The chemical shift of amine protons can vary and they often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

  • N-Methyl Protons (~3.00 ppm): The methyl group attached to the amide nitrogen is deshielded by the adjacent carbonyl group, leading to a downfield shift compared to an alkyl amine.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~170Carbonyl carbon (C=O)
~150Carbon bearing the amino group
~138Quaternary carbon of the benzyl ring
~130Carbons ortho to the carbonyl group
~129Carbons of the benzyl ring
~128Carbons of the benzyl ring
~127Carbons of the benzyl ring
~125Quaternary carbon of the benzamide ring
~114Carbons ortho to the amino group
~50Methylene carbon (-CH₂-) of the benzyl group
~35N-methyl carbon (-CH₃)

Trustworthiness through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The predicted spectrum shows 11 distinct signals, consistent with the molecular structure.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR data for 4-amino-N-benzyl-N-methylbenzamide.[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer and lock on the deuterium signal. prep3->acq1 acq2 Shim the magnetic field to achieve homogeneity. acq1->acq2 acq3 Acquire the ¹H NMR spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire the ¹³C NMR spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transformation to the raw data. acq4->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal. proc2->proc3 proc4 Integrate the signals in the ¹H NMR spectrum. proc3->proc4

Figure 2: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[4]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
3450-3300Medium, Sharp (doublet)N-H stretching of the primary amine[5][6]
3100-3000MediumC-H stretching of aromatic rings[7]
2950-2850WeakC-H stretching of the methylene and methyl groups
~1630Strong, SharpC=O stretching of the tertiary amide
1600-1450Medium to StrongC=C stretching of the aromatic rings
~1350MediumC-N stretching of the aromatic amine
~1250MediumC-N stretching of the tertiary amide

Expertise in Interpretation: The presence of a strong carbonyl (C=O) absorption around 1630 cm⁻¹ is a key indicator of the amide functional group. The characteristic doublet in the 3450-3300 cm⁻¹ region is a definitive sign of a primary amine (-NH₂).[8] The combination of these signals provides strong evidence for the proposed structure.

Experimental Protocol for IR Spectroscopy

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of the solid sample directly onto the ATR crystal. prep2 Apply pressure using the anvil to ensure good contact. acq1 Record a background spectrum of the empty ATR crystal. prep2->acq1 acq2 Record the sample spectrum over the range of 4000-400 cm⁻¹. acq1->acq2 acq3 Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. acq2->acq3 proc1 The instrument software automatically subtracts the background spectrum. acq3->proc1 proc2 Identify and label the major absorption peaks.

Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.[9][10][11]

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 240, corresponding to the molecular weight of 4-amino-N-benzyl-N-methylbenzamide (C₁₅H₁₆N₂O).

  • Key Fragmentation Patterns:

    • Loss of the benzyl group: A significant fragment at m/z = 149 resulting from the cleavage of the N-benzyl bond.

    • Formation of the benzoyl cation: A peak at m/z = 120 corresponding to the 4-aminobenzoyl cation.

    • Formation of the tropylium ion: A common fragment in molecules containing a benzyl group, observed at m/z = 91.

    • Loss of the N-methyl group: A fragment at m/z = 225.

G cluster_benzyl mol 4-amino-N-benzyl-N-methylbenzamide (m/z = 240) frag1 [M - CH₂Ph]⁺ (m/z = 149) mol->frag1 - C₇H₇ frag2 [4-aminobenzoyl]⁺ (m/z = 120) mol->frag2 - N(CH₃)CH₂Ph frag3 [Tropylium]⁺ (m/z = 91) mol->frag3 rearrangement frag4 [M - CH₃]⁺ (m/z = 225) mol->frag4 - CH₃ frag1->frag2 - NCH₃

Figure 4: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

G cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-MS with ESI) cluster_proc Data Analysis prep1 Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). prep2 Dilute the solution to a final concentration of ~1 µg/mL. acq1 Inject the sample into the liquid chromatograph for separation (optional but recommended). prep2->acq1 acq2 The eluent is introduced into the electrospray ionization (ESI) source. acq3 Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). acq2->acq3 proc1 Identify the molecular ion peak ([M+H]⁺ at m/z = 241). acq3->proc1 proc2 Analyze the fragmentation pattern to confirm the structure.

Sources

Structural Elucidation and Dynamic NMR Analysis of 4-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides an in-depth analysis of the 1H NMR spectrum of 4-amino-N-benzyl-N-methylbenzamide . Unlike simple small molecules, this compound exhibits rotameric isomerism due to restricted rotation around the amide bond. This phenomenon frequently leads to "doubled" signals in NMR spectra, which inexperienced researchers often misinterpret as impurities.

The Core Analytical Challenge: The N-benzyl and N-methyl substituents are non-equivalent. Consequently, the partial double-bond character of the C–N amide bond creates two distinct conformers (


 and 

) that exist in equilibrium on the NMR timescale at room temperature.

Structural Dynamics: The "Why" Behind the Spectrum

To interpret the spectrum, one must first understand the molecular behavior. The amide nitrogen lone pair delocalizes into the carbonyl


-system, creating a barrier to rotation (typically 15–20 kcal/mol).
Rotameric Equilibrium

Because the substituents on the nitrogen (Methyl vs. Benzyl) are different, the two rotamers are diastereomeric and magnetically non-equivalent.

  • Rotamer A (

    
    -isomer):  The N-Methyl group is cis to the carbonyl oxygen.
    
  • Rotamer B (

    
    -isomer):  The N-Benzyl group is cis to the carbonyl oxygen.
    

RotamerEquilibrium RotamerA Rotamer A (E-isomer) (N-Me cis to Oxygen) TS Transition State (Planarity Lost) RotamerA->TS  Heat (>80°C) TS->RotamerA RotamerB Rotamer B (Z-isomer) (N-Bn cis to Oxygen) TS->RotamerB RotamerB->TS

Figure 1: Equilibrium between amide rotamers. At Room Temperature (RT), exchange is slow, resulting in distinct signals. At High Temperature (HT), exchange is fast, resulting in signal coalescence.

Experimental Protocol: Sample Preparation

The choice of solvent is critical for this compound due to the presence of the exchangeable amino protons (-NH


) and the rotameric ratios.
Solvent Selection Strategy
SolventProsConsRecommendation
DMSO-d

Excellent solubility; slows proton exchange, making the -NH

peak sharp and visible.
High viscosity can broaden peaks slightly; difficult to recover sample.Primary Choice
CDCl

Easy sample recovery; standard reference.-NH

often appears broad or invisible; rotamer peaks may overlap.
Secondary Choice
Acquisition Parameters (Self-Validating Protocol)

To ensure the "impurities" are actually rotamers, follow this setup:

  • Concentration: Dissolve ~5–10 mg in 0.6 mL DMSO-d

    
    . High concentrations can induce stacking, shifting aromatic peaks.
    
  • Relaxation Delay (d1): Set to 5.0 seconds (longer than standard).

    • Reasoning: The methyl protons in the two rotamers may have different T1 relaxation times. A short d1 can distort integration ratios, leading to incorrect rotamer quantification.

  • Temperature: Record initially at 298 K (25°C) .

Spectral Assignment & Analysis

The following data represents the chemical shifts expected in DMSO-d


 at 298 K. Note that "Major" and "Minor" refer to the two rotamer populations (typically a 60:40 or 70:30 split).
Representative Chemical Shift Table
RegionProton Type

(ppm)
MultiplicityIntegralAssignment Notes
Aromatic Ar-H (ortho to C=O)7.15 – 7.25Doublet (AA'BB')2HOverlaps with benzyl aromatic protons.
Aromatic Benzyl Ar-H7.20 – 7.40Multiplet5HComplex envelope; shifts slightly between rotamers.
Aromatic Ar-H (ortho to NH

)
6.50 – 6.55Doublet (AA'BB')2HDistinctly upfield due to electron-donating -NH

.
Exchangeable -NH

5.20 – 5.50Broad Singlet2HChemical shift is concentration/temperature dependent.
Aliphatic N-CH

-Ph (Major)
4.55Singlet~1.2HDiagnostic Rotamer Pair 1
Aliphatic N-CH

-Ph (Minor)
4.48Singlet~0.8HDiagnostic Rotamer Pair 1
Aliphatic N-CH

(Major)
2.85Singlet~1.8HDiagnostic Rotamer Pair 2
Aliphatic N-CH

(Minor)
2.92Singlet~1.2HDiagnostic Rotamer Pair 2
Detailed Region Analysis
The Aliphatic Region (Diagnostic Zone)

This is where the rotamerism is most evident. You will not see a single peak for the N-Methyl group.[1] Instead, you will see two singlets separated by 0.05 – 0.15 ppm.

  • Validation: Integration of the Major N-Me peak + Minor N-Me peak must equal 3H.

  • Validation: The ratio of Major/Minor for the N-Me must match the ratio for the N-Benzyl CH

    
    . If they differ, you have an impurity, not a rotamer.
    
The Aromatic Region

The 4-aminobenzoyl moiety forms an AA'BB' system .

  • The protons ortho to the amino group are shielded (upfield, ~6.5 ppm) due to resonance donation.

  • The protons ortho to the carbonyl are deshielded (downfield, ~7.2 ppm).

  • Note: The 5 protons on the benzyl ring usually appear as a multiplet overlapping with the benzamide AA'BB' lower-field doublet.

Advanced Validation: Variable Temperature (VT) NMR

If a reviewer or colleague suspects the doubled peaks are impurities, VT-NMR is the gold standard for defense. This protocol demonstrates the "Trustworthiness" of your assignment.

The Coalescence Protocol

As temperature increases, the rotation rate of the C–N bond increases. Eventually, the rate of exchange exceeds the frequency difference (


) between the rotamer signals, causing them to merge (coalesce) into a single average peak.

VT_Workflow Step1 Step 1: RT Spectrum (25°C) Observe split peaks (Rotamers) Step2 Step 2: Heat to 50°C Peaks broaden (Exchange rate increases) Step1->Step2  Heating Step3 Step 3: Heat to 80-100°C Coalescence (Single sharp average peak) Step2->Step3  Coalescence Step4 Step 4: Cool back to 25°C Split peaks return (Reversibility confirmed) Step3->Step4  Validation

Figure 2: Variable Temperature NMR workflow to confirm rotameric identity.

Interpretation:

  • If the peaks merge at 100°C and separate again upon cooling, they are rotamers .

  • If the peaks remain distinct or degrade at 100°C, they are impurities .

Synthesis Context

Understanding the synthesis helps anticipate specific impurities. This compound is typically synthesized via:

  • Acylation: Reaction of 4-nitrobenzoyl chloride with N-methylbenzylamine.

  • Reduction: Hydrogenation (Pd/C) or chemical reduction (SnCl

    
    ) of the nitro group to the amino group.
    

Common Impurities to Watch For:

  • Residual Solvent: Ethyl Acetate (singlet ~2.0, quartet ~4.1), DCM (singlet ~5.76).

  • Unreduced Nitro Intermediate: Look for AA'BB' doublets shifted significantly downfield (~8.2 ppm) due to the electron-withdrawing nitro group.

References

  • Restricted Rotation in Amides

    • Nanalysis Corp.[2] "Using NMR to observe the restricted rotation in amide bonds." (2024).[2] Explains the fundamental theory of C-N partial double bonds.

  • Chemical Shift Data (Analogues)

    • Royal Society of Chemistry. "Supplementary Information: Synthesis of N-benzyl-4-methylbenzamide." (2021). Provides experimental shifts for the N-benzyl and N-methyl moieties in benzamides.
  • General NMR Tabulation

    • Fulmer, G. R., et al.[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics (2010). Essential for distinguishing solvent peaks from rotamers.

  • Rotameric Barriers

    • University of St Andrews. "Variable temperature 1H and 13C NMR study of restricted rotation.

Sources

13C NMR analysis of 4-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Analysis of 4-amino-N-benzyl-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamides represent a cornerstone class of compounds in medicinal chemistry, forming the structural basis for a multitude of pharmaceutical agents.[1] Consequently, the precise and unambiguous structural characterization of novel benzamide derivatives is a critical step in the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a definitive tool for elucidating the carbon framework of such molecules. This guide provides a comprehensive, in-depth analysis of the 13C NMR spectrum of a specific polysubstituted benzamide, 4-amino-N-benzyl-N-methylbenzamide. We will delve into the theoretical prediction of chemical shifts based on substituent effects, present a robust experimental protocol for data acquisition, and offer a detailed guide to spectral interpretation. This document is designed to serve as a practical reference for scientists engaged in the synthesis and characterization of related molecular entities.

Molecular Structure and Symmetry Analysis

A foundational step in predicting and interpreting a 13C NMR spectrum is to analyze the molecule's structure for chemical equivalence. Carbons in chemically identical environments will be magnetically equivalent and produce a single resonance signal.

The structure of 4-amino-N-benzyl-N-methylbenzamide contains two aromatic rings and several distinct aliphatic carbons. Due to free rotation around single bonds (with the exception of the partially restricted amide C-N bond), we can identify the unique carbon environments.

  • Aminobenzoyl Moiety : The para-substituted benzene ring has a plane of symmetry bisecting the C1-C4 axis. This makes C2 and C6 equivalent, and C3 and C5 equivalent. Therefore, this ring will produce four distinct signals (C1, C2/C6, C3/C5, C4).

  • N-Benzyl Moiety : Similarly, the monosubstituted benzyl ring has a plane of symmetry, leading to four aromatic signals (C1', C2'/C6', C3'/C5', C4'). The benzylic methylene carbon (-CH2-) is also unique.

  • Amide and N-Methyl Groups : The carbonyl carbon (C=O) and the N-methyl carbon (-CH3) are both in unique chemical environments.

In total, we anticipate 11 distinct signals in the proton-decoupled 13C NMR spectrum of 4-amino-N-benzyl-N-methylbenzamide.

Caption: Molecular structure of 4-amino-N-benzyl-N-methylbenzamide with unique carbon positions labeled.

Theoretical Chemical Shift Prediction

Predicting 13C NMR chemical shifts involves understanding the electronic environment of each carbon, which is heavily influenced by hybridization and the inductive and resonance effects of neighboring functional groups.[2]

Carbonyl Carbon (C7)

The carbonyl carbon of an amide typically resonates in the range of 165-180 ppm.[1][3] Its exact position is influenced by conjugation and substituents on the nitrogen. For α,β-unsaturated amides, the range is often 167-170 ppm.[4] Given the conjugation with the aromatic ring, a shift in this region is expected.

Aminobenzoyl Aromatic Carbons (C1-C6)

The chemical shifts of these carbons are determined by the combined effects of the electron-donating amino group (-NH₂) and the electron-withdrawing N,N-disubstituted carboxamide group (-CON(CH₃)CH₂Ph).

  • C4 (para to C=O): Directly attached to the strongly electron-donating amino group, this carbon will be significantly shielded (shifted upfield). In 4-aminobenzoic acid, a related carbon appears around 152-153 ppm.[5]

  • C3/C5 (meta to C=O): These carbons are ortho to the amino group and will also experience a strong shielding effect. Typical shifts for carbons ortho to an -NH₂ group are significantly lower than the 128.5 ppm of benzene.[6]

  • C2/C6 (ortho to C=O): These carbons are meta to the amino group. Their shift will be influenced more by the withdrawing nature of the amide group, causing a downfield shift.

  • C1 (ipso to C=O): This quaternary carbon, attached to the carbonyl group, is expected to be deshielded but will likely appear at a lower chemical shift compared to the carbon attached to the amino group due to the differing electronic effects. It is often found in the 130-140 ppm range in benzamides.[1]

N-Benzyl Group Carbons (C8, C1'-C4')
  • C8 (Benzylic -CH₂-): Carbons in a benzylic position typically resonate between 40-55 ppm.[3]

  • C1' (ipso): The quaternary carbon of the benzyl ring, attached to the methylene group, will be found in the aromatic region, typically around 135-140 ppm.

  • C2'/C6', C3'/C5', C4': These carbons belong to a monosubstituted benzene ring and are expected to resonate in the typical aromatic region of ~127-130 ppm, similar to toluene.

N-Methyl Carbon (C9)

The carbon of an N-methyl group in an amide environment is expected to appear in the aliphatic region. In similar structures, this signal appears around 27-34 ppm.[7][8]

Summary of Predicted Shifts
Carbon Atom(s)Chemical EnvironmentPredicted δ (ppm)Expected Intensity
C7 Amide Carbonyl (C=O)167 - 172Weak (Quaternary)
C4 Aromatic (C-NH₂)150 - 155Medium
C1' Aromatic (ipso-CH₂)135 - 140Weak (Quaternary)
C1 Aromatic (ipso-C=O)130 - 135Weak (Quaternary)
C2/C6 Aromatic (ortho to C=O)128 - 132Strong
C4' Aromatic (para)128 - 130Medium
C2'/C6' Aromatic (ortho)127 - 129Strong
C3'/C5' Aromatic (meta)127 - 129Strong
C3/C5 Aromatic (ortho to NH₂)113 - 116Strong
C8 Benzylic (-CH₂-)45 - 55Strong
C9 N-Methyl (-CH₃)30 - 38Strong

Experimental Protocol

Adherence to a meticulous experimental protocol is paramount for acquiring high-quality, interpretable 13C NMR data. The low natural abundance of the ¹³C isotope necessitates more concentrated samples and longer acquisition times compared to ¹H NMR.

Materials and Equipment
  • 4-amino-N-benzyl-N-methylbenzamide (50-100 mg)[9]

  • High-quality 5 mm NMR tubes, clean and unscratched[10]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Glass wool or cotton plug for filtration

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow
  • Weighing: Accurately weigh 50-100 mg of the solid sample. For ¹³C NMR, a higher concentration is generally preferred to reduce experiment time.[11]

  • Dissolution: Transfer the solid to a small, clean vial. Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).[11] Vortex or gently warm the vial if necessary to ensure complete dissolution.

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Draw the sample solution into the pipette and carefully filter it directly into the NMR tube. This step is crucial to remove any particulate matter, which can degrade spectral quality by distorting the magnetic field homogeneity.[10]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube, particularly the lower portion, with a lint-free tissue lightly dampened with isopropanol or acetone to remove any contaminants before insertion into the spectrometer.[11]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (50-100 mg) dissolve 2. Dissolve in Vial (~0.6 mL CDCl₃) weigh->dissolve filter 3. Filter into NMR Tube (via Pasteur Pipette) dissolve->filter cap 4. Cap & Clean Tube filter->cap insert 5. Insert into Spectrometer cap->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire Spectrum (Proton-Decoupled) lock->acquire process 8. Fourier Transform acquire->process phase 9. Phase & Baseline Correction process->phase reference 10. Reference Spectrum (e.g., CDCl₃ at 77.16 ppm) phase->reference assign 11. Peak Picking & Assignment reference->assign

Caption: Standard workflow for 13C NMR sample preparation and data acquisition.

Data Acquisition Parameters
  • Experiment: Standard proton-decoupled ¹³C experiment.

  • Solvent Reference: Calibrate the chemical shift scale using the known solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[7]

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

  • Number of Scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans.

Spectral Interpretation and Challenges

Assigning the Spectrum

The assignment process involves matching the observed peaks to the predicted chemical shifts.

  • Region-Based Assignment: Begin by assigning peaks in distinct spectral regions. The single peak downfield of 165 ppm is unambiguously the carbonyl carbon (C7). Peaks between 30-60 ppm will correspond to the aliphatic N-methyl (C9) and benzylic (C8) carbons.

  • Intensity: Quaternary carbons (C1, C7, C1') generally exhibit lower intensity signals than protonated carbons due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE) enhancement.[3]

  • Symmetry: The signals for C2/C6, C3/C5, C2'/C6', and C3'/C5' should have roughly double the intensity of the signals for the unique aromatic carbons C4 and C4'.

Potential Challenges: Rotational Isomers

A significant consideration for amides is the hindered rotation around the amide C-N bond due to its partial double-bond character.[12] For N,N-disubstituted amides like the topic molecule, this can lead to the existence of rotational isomers (rotamers). If the rate of interconversion between these rotamers is slow on the NMR timescale, it can result in:

  • Signal Broadening: Peaks for carbons near the amide bond (especially C1, C2/C6, C7, C8, C9, and C1') may appear broader than other signals.

  • Signal Duplication: In some cases, two distinct sets of signals may be observed for the carbons of the N-benzyl and N-methyl groups, representing the two different rotameric conformations. Performing the NMR experiment at an elevated temperature can sometimes coalesce these separate signals into a single, sharp peak by increasing the rate of rotation.

Solvent Effects

The choice of solvent can influence the chemical shifts, particularly for carbons involved in hydrogen bonding or those in polar functional groups.[13] Aromatic solvents can induce specific shifts through complex formation.[14][15] For instance, the chemical shift of a carbonyl carbon can show a correlation with solvent polarity.[13] Therefore, it is crucial to report the solvent used when presenting NMR data.

Conclusion

The is a powerful method for its structural verification. A combination of symmetry analysis, theoretical prediction based on established substituent effects, and careful experimental technique allows for the confident assignment of all 11 unique carbon signals. Key diagnostic signals include the downfield amide carbonyl (~170 ppm), the highly shielded aromatic carbon attached to the amino group (~152 ppm), and the distinct aliphatic signals for the benzylic and N-methyl carbons. Awareness of potential complications such as the presence of rotational isomers and solvent-induced shifts is essential for a complete and accurate interpretation. This guide provides the foundational knowledge and practical protocols for researchers to successfully apply 13C NMR spectroscopy in the characterization of complex benzamide derivatives.

References

  • Fiveable. (2025, September 15). Para-Substituted Benzenes Definition. Fiveable. [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. ResearchGate. [Link]

  • Bonacorso, H. G., Caro, M. S. B., Zanatta, N., & Martins, M. A. P. (2006, September 23). 13 C NMR Chemical Shifts Substituent Effects of (E)- and (Z)-N-ethyl-N-Methylamides. Spectroscopy Letters. [Link]

  • AIP Publishing. (n.d.). Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. AIP Publishing. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. [Link]

  • Wiley Online Library. (n.d.). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Wiley Online Library. [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. University of Regensburg. [Link]

  • University of Durham. (n.d.). NMR Sample Preparation. University of Durham. [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Royal Society of Chemistry. [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. [Link]

  • ResearchGate. (2025, August 6). Solvent effect on the 13C and 15N NMR chemical shifts and rotational barriers in N,1N1‐dimethyl‐and N,1N1‐hexamethylene‐N2 ‐phenylformamidines. ResearchGate. [Link]

  • ACS Publications. (2003, October 25). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Royal Society of Chemistry. [Link]

  • SlidePlayer. (n.d.). 13C NMR Spectroscopy. SlidePlayer. [Link]

  • Taylor & Francis Online. (2006, August 22). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • PMC. (2013, December 12). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. PMC. [Link]

  • ACS Publications. (n.d.). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. The Journal of Organic Chemistry. [Link]

Sources

FT-IR spectrum of 4-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 4-amino-N-benzyl-N-methylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-amino-N-benzyl-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, outlines rigorous experimental protocols for data acquisition, and offers a detailed interpretation of its spectral features. By correlating specific absorption bands to the molecule's distinct functional groups—a primary aromatic amine, a tertiary amide, and substituted aromatic rings—this guide serves as a definitive reference for the characterization of this compound and similarly complex molecules.

Introduction: The Molecule and the Method

4-amino-N-benzyl-N-methylbenzamide is a multifaceted organic molecule featuring a unique combination of functional groups that make it a subject of interest in synthetic and medicinal chemistry.[1] Its structure comprises a primary aromatic amine, a tertiary amide, a para-disubstituted benzene ring, and a monosubstituted benzyl group. The precise arrangement of these moieties dictates its chemical reactivity, biological activity, and physical properties.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for elucidating the structural features of such molecules.[2] It operates by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the bonds and functional groups present.[3] The resulting spectrum is a molecular fingerprint, offering definitive evidence for the presence or absence of key structural components. This guide provides an expert-level interpretation of the , grounded in established spectroscopic principles and field-proven methodologies.

Theoretical Framework: Predicting the Vibrational Landscape

A molecule's FT-IR spectrum is the sum of its parts. Before analyzing the empirical data, we can predict the expected absorption regions by dissecting the structure of 4-amino-N-benzyl-N-methylbenzamide.

  • Primary Aromatic Amine (-NH₂): This group is expected to produce two distinct, sharp to medium intensity bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric N-H stretching vibrations.[4][5] Additionally, a characteristic N-H scissoring (bending) vibration should appear in the 1650-1580 cm⁻¹ range.[4] The aromatic C-N stretching vibration typically manifests as a strong band between 1335-1250 cm⁻¹.[4]

  • Tertiary Amide (-C(=O)N(R₂)R): The most prominent feature of the amide group is the carbonyl (C=O) stretching band. For a tertiary amide, this is an intense, sharp absorption typically found in the 1680-1630 cm⁻¹ region.[6][7] The absence of N-H bonds in the tertiary amide means no N-H stretching or bending bands will be associated with this functional group, a key point of differentiation from primary or secondary amides.[5]

  • Aromatic Rings (Disubstituted and Monosubstituted):

    • Aromatic C-H Stretch: The stretching of C-H bonds on the benzene rings will produce sharp, weak-to-medium bands at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9]

    • C=C Ring Stretch: The stretching vibrations within the aromatic rings give rise to a series of characteristic sharp peaks of variable intensity between 1600-1400 cm⁻¹.[9][10]

    • Out-of-Plane (OOP) C-H Bending: These strong absorptions in the "fingerprint region" (900-675 cm⁻¹) are highly diagnostic of the substitution pattern on the benzene ring.[9][11] For the 1,4- (para-) substituted ring, a strong band is expected between 860-790 cm⁻¹.[12] The monosubstituted benzyl ring will show strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹.[12]

  • Aliphatic C-H Bonds (-CH₃ and -CH₂-): The methyl and methylene groups will exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[2][13]

The following diagram illustrates the conceptual link between the molecule's functional groups and their expected regions of absorption in an FT-IR spectrum.

G cluster_mol 4-amino-N-benzyl-N-methylbenzamide cluster_spec FT-IR Spectral Regions (cm⁻¹) mol Molecule amine Primary Aromatic Amine (-NH₂) mol->amine amide Tertiary Amide (-C=O) mol->amide arom Aromatic Rings (C=C, C-H) mol->arom alkyl Alkyl Groups (-CH₂, -CH₃) mol->alkyl region_nh N-H Stretch (3500-3300) amine->region_nh Stretching region_nh_bend N-H Bend (1650-1580) amine->region_nh_bend Bending region_cn C-N Stretch (1335-1250) amine->region_cn Stretching region_co C=O Stretch (1680-1630) amide->region_co Stretching region_ch_arom Aromatic C-H Stretch (>3000) arom->region_ch_arom Stretching region_cc C=C Ring Stretch (1600-1400) arom->region_cc Stretching region_oop OOP C-H Bend (900-675) arom->region_oop Bending region_ch_alk Alkyl C-H Stretch (<3000) alkyl->region_ch_alk Stretching

Caption: Relationship between functional groups and FT-IR regions.

Experimental Protocol: Ensuring Data Integrity

Acquiring a high-quality, reproducible FT-IR spectrum is paramount for accurate analysis.[14] The following protocols describe two common and robust methods: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.

Method 1: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is the preferred method for rapid, non-destructive analysis of solid powders and requires minimal sample preparation.[15]

Workflow:

  • Instrument Preparation:

    • Allow the FT-IR spectrometer's source and electronics to warm up for at least 30 minutes to ensure thermal stability.[16]

    • Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum.

    • Set the acquisition parameters: typically 16-32 scans at a resolution of 4 cm⁻¹. This background scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[16]

  • Sample Analysis:

    • Place a small amount of the 4-amino-N-benzyl-N-methylbenzamide powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal.[17]

    • Collect the sample spectrum using the same acquisition parameters as the background scan.

  • Post-Analysis:

    • Thoroughly clean the ATR crystal to prevent cross-contamination.

Method 2: Potassium Bromide (KBr) Pellet Technique

This classic transmission method is used for obtaining high-resolution spectra of solid samples.[18]

Workflow:

  • Sample Preparation:

    • Gently grind 1-2 mg of the sample into a fine, homogenous powder using an agate mortar and pestle.[19]

    • Add approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) powder to the mortar. KBr is used because it is transparent to infrared radiation in the mid-IR region.[18]

    • Thoroughly mix the sample and KBr until the mixture is uniform.

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die into a hydraulic press and apply several tons of pressure for 1-2 minutes to form a thin, transparent, or translucent pellet.[18]

  • Data Acquisition:

    • Collect a background spectrum with the empty sample holder in the beam path.

    • Place the KBr pellet into the sample holder and acquire the sample spectrum.

Spectral Analysis and Interpretation

The presents a rich tapestry of absorption bands. The following table provides a detailed assignment of the principal peaks, correlating their position, intensity, and shape to the specific vibrational modes of the molecule.

Wavenumber (cm⁻¹)IntensityShapeVibrational AssignmentFunctional Group Correlation
~3450 & ~3350MediumSharpAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine
~3060Medium-WeakSharpAromatic C-H StretchBenzene Rings
~2925Medium-WeakSharpAliphatic C-H Stretch-CH₂- and -CH₃ Groups
~1645StrongSharpC=O Stretch (Amide I Band)Tertiary Amide
~1615MediumSharpN-H Bend (Scissoring)Primary Aromatic Amine
~1590, ~1510, ~1450Medium-StrongSharpC=C Aromatic Ring StretchBenzene Rings
~1270StrongSharpAromatic C-N StretchPrimary Aromatic Amine
~830StrongSharpC-H Out-of-Plane Bend1,4- (para) Disubstituted Ring
~740 & ~700StrongSharpC-H Out-of-Plane BendMonosubstituted Ring (Benzyl)

Detailed Interpretation:

  • N-H Region (3500-3300 cm⁻¹): The presence of two distinct, sharp peaks around 3450 cm⁻¹ and 3350 cm⁻¹ is definitive proof of the primary amine (-NH₂) group.[4][20] The separation between these bands arises from the asymmetric and symmetric stretching modes of the two N-H bonds.

  • C-H Region (3100-2850 cm⁻¹): A clear distinction is observed between the aromatic and aliphatic C-H stretches. Weaker bands appearing above 3000 cm⁻¹ are characteristic of hydrogens attached to the sp²-hybridized carbons of the benzene rings.[9] The more intense bands just below 3000 cm⁻¹ are due to the sp³-hybridized carbons of the N-methyl and benzyl methylene groups.[13]

  • Carbonyl and Double Bond Region (1700-1500 cm⁻¹): This region is dominated by three key features. The most intense peak, located at approximately 1645 cm⁻¹, is unambiguously assigned to the C=O stretching vibration of the tertiary amide.[6][21] Its high intensity and position are characteristic. Nearby, at a slightly lower wavenumber (~1615 cm⁻¹), the N-H bending vibration of the primary amine is observed.[4] This is followed by a series of sharp peaks for the C=C stretching vibrations within the aromatic rings.[10]

  • Fingerprint Region (<1400 cm⁻¹): This complex region contains a wealth of structural information. The strong band around 1270 cm⁻¹ is characteristic of the aromatic C-N bond stretching.[4] Most significantly, the out-of-plane C-H bending bands provide clear evidence for the substitution patterns. The strong absorption at ~830 cm⁻¹ is a classic indicator of 1,4-disubstitution on a benzene ring.[12] The pair of strong bands at ~740 cm⁻¹ and ~700 cm⁻¹ confirms the presence of the monosubstituted benzyl group.[12]

Conclusion

The is fully consistent with its proposed chemical structure. Each functional group provides a distinct and identifiable signature, from the dual N-H stretching peaks of the primary amine to the powerful C=O absorption of the tertiary amide and the diagnostic C-H bending patterns of the substituted aromatic rings. This guide has established a robust framework for this analysis, combining theoretical prediction with rigorous experimental protocol and detailed spectral interpretation. The methodologies and correlative data presented herein provide scientists with a reliable and authoritative resource for the structural elucidation of this molecule and serve as a model for the characterization of other complex pharmaceutical compounds.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]

  • White Bear Photonics. (2025, June 17). Demystifying FTIR: A Practical Guide for New Users. Available at: [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available at: [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]

  • YesWeLab. (2025, February 26). FTIR Spectroscopy: Operation and Techniques. Available at: [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • Oreate AI. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • The Chem Detect. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Spectroscopy Online. (2026, February 13). Common Problems with FT-IR Instruments and How to Avoid Them. Available at: [Link]

  • Chen, J. et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at: [Link]

  • Chen, J. et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. National Center for Biotechnology Information. Available at: [Link]

  • University of Puget Sound. IR Absorption Table. Available at: [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 4-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the mass spectrometric behavior of 4-amino-N-benzyl-N-methylbenzamide, a tertiary benzamide of interest to researchers, scientists, and drug development professionals. This document delves into the core principles of its ionization and fragmentation, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of Mass Spectrometry in the Analysis of 4-amino-N-benzyl-N-methylbenzamide

4-amino-N-benzyl-N-methylbenzamide possesses a multifaceted structure, incorporating a 4-aminobenzoyl core, a tertiary amide linkage, and a benzyl moiety. This complexity necessitates robust analytical techniques for its unequivocal identification, characterization, and quantification in various matrices. Mass spectrometry (MS) stands as a cornerstone technology in this regard, offering unparalleled sensitivity and specificity. Understanding the molecule's behavior under different ionization techniques and its characteristic fragmentation patterns is paramount for developing reliable analytical methods in pharmaceutical research and development, metabolism studies, and quality control.

This guide will explore the mass spectrometry of 4-amino-N-benzyl-N-methylbenzamide, focusing on the two most prevalent ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will dissect the predictable fragmentation pathways, providing a logical framework for spectral interpretation.

Experimental Design: Strategic Choices for Robust Analysis

The selection of the appropriate mass spectrometric conditions is a critical first step in the analysis of 4-amino-N-benzyl-N-methylbenzamide. The choice of ionization source and mass analyzer will be dictated by the analytical objective, whether it be structural elucidation, quantification, or impurity profiling.

Ionization Source Selection: ESI vs. EI

Electrospray Ionization (ESI) is generally the preferred method for polar and thermally labile molecules like 4-amino-N-benzyl-N-methylbenzamide. Ionization in ESI occurs from a solution, making it highly compatible with liquid chromatography (LC).[1] In positive ion mode, protonation of the analyte is the primary ionization mechanism, typically yielding a prominent protonated molecule, [M+H]⁺. The presence of two basic nitrogen atoms (the primary amine and the tertiary amide) makes this molecule an excellent candidate for positive ion ESI. The addition of a small amount of a weak acid, such as formic acid, to the mobile phase can enhance protonation and improve signal intensity.[1]

Electron Ionization (EI) , a "hard" ionization technique, involves bombarding the analyte in the gas phase with high-energy electrons.[2] This process imparts significant internal energy to the molecule, leading to extensive fragmentation and often a less abundant or even absent molecular ion peak.[2] While less suitable for LC-MS, EI is a powerful tool for structural elucidation due to its reproducible and information-rich fragmentation patterns, which are highly characteristic of the molecule's structure. For 4-amino-N-benzyl-N-methylbenzamide, EI would likely be employed with gas chromatography (GC) if the molecule is sufficiently volatile and thermally stable, or with a direct insertion probe.

Mass Analyzer Considerations

For accurate mass measurements and high-resolution analysis, Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers are recommended.[3] These instruments provide the necessary mass accuracy to determine the elemental composition of the parent ion and its fragments, a crucial aspect of structural confirmation. Quadrupole and ion trap analyzers are well-suited for quantitative studies and tandem mass spectrometry (MS/MS) experiments.

Deciphering the Mass Spectrum: Fragmentation Pathways

The fragmentation of 4-amino-N-benzyl-N-methylbenzamide is governed by the relative stabilities of the resulting ions and neutral losses. The primary sites of bond cleavage are predictable based on the functional groups present.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

In ESI-MS/MS experiments, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to induce fragmentation. The protonation can occur at the primary amino group, the amide nitrogen, or the amide oxygen. The site of protonation will influence the subsequent fragmentation pathways.[4][5]

The most probable fragmentation pathways for the [M+H]⁺ ion of 4-amino-N-benzyl-N-methylbenzamide are outlined below:

  • Formation of the 4-aminobenzoyl cation (m/z 120): A common fragmentation pathway for amides is the cleavage of the N-CO bond.[4][5] This results in the formation of a stable, resonance-stabilized 4-aminobenzoyl cation and the neutral loss of N-benzyl-N-methylamine.

  • Formation of the benzyl or tropylium cation (m/z 91): Cleavage of the C-N bond between the benzylic carbon and the amide nitrogen leads to the formation of the highly stable benzyl cation. This cation can rearrange to the even more stable tropylium cation.[6][7]

  • Formation of the N-methylbenzylaminium ion (m/z 121): Alpha-cleavage adjacent to the amide nitrogen can result in the formation of the N-methylbenzylaminium ion.

The logical flow of these fragmentation events can be visualized as follows:

G M_H [M+H]⁺ 4-amino-N-benzyl-N-methylbenzamide frag1 m/z 120 4-aminobenzoyl cation M_H->frag1 N-CO cleavage frag2 m/z 91 Benzyl/Tropylium cation M_H->frag2 Benzylic C-N cleavage frag3 m/z 121 N-methylbenzylaminium ion M_H->frag3 α-cleavage neutral1 Neutral Loss: N-benzyl-N-methylamine neutral2 Neutral Loss: 4-amino-N-methylbenzamide moiety neutral3 Neutral Loss: 4-aminobenzoyl radical

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-amino-N-benzyl-N-methylbenzamide.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the formation of a molecular ion (M⁺˙). The subsequent fragmentation is driven by the stability of the resulting radical cations and neutral radicals.

Key fragmentation pathways in EI-MS include:

  • Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a dominant fragmentation pathway for amines.[8] In this case, cleavage of the benzyl-nitrogen bond would yield the benzyl radical and an ion at m/z 149, or cleavage of the methyl-nitrogen bond would yield a methyl radical and an ion at m/z 225.

  • Amide Bond Cleavage: Similar to ESI, cleavage of the N-CO bond is expected, leading to the formation of the 4-aminobenzoyl cation (m/z 120).[4][9] This is often a very prominent peak in the EI spectra of aromatic amides.

  • Formation of the Benzyl Cation (m/z 91): The formation of the stable benzyl/tropylium cation is also highly probable under EI conditions.

A proposed EI fragmentation workflow is as follows:

G M M⁺˙ 4-amino-N-benzyl-N-methylbenzamide frag1 m/z 120 4-aminobenzoyl cation M->frag1 N-CO cleavage frag2 m/z 91 Benzyl/Tropylium cation M->frag2 Benzylic C-N cleavage frag3 m/z 149 [M - Benzyl]⁺ M->frag3 α-cleavage frag4 m/z 77 Phenyl cation frag1->frag4 - CO

Caption: Proposed Electron Ionization fragmentation pathways for 4-amino-N-benzyl-N-methylbenzamide.

Quantitative Data Summary

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for 4-amino-N-benzyl-N-methylbenzamide.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Structure of Fragment
ESI (+)241.13120.064-aminobenzoyl cation
91.05Benzyl/Tropylium cation
121.09N-methylbenzylaminium ion
EI240.12 (M⁺˙)120.064-aminobenzoyl cation
91.05Benzyl/Tropylium cation
149.09[M - Benzyl]⁺
77.04Phenyl cation

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of 4-amino-N-benzyl-N-methylbenzamide and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

LC-ESI-MS/MS Analysis

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (Positive ESI Mode):

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • MS/MS Transitions:

    • Precursor ion: m/z 241.13

    • Monitor product ions: m/z 120.06, 91.05, and 121.09. Optimize collision energy for each transition.

Direct Infusion EI-MS Analysis
  • Sample Introduction: Introduce a solution of the analyte (in a volatile solvent like methanol) via a direct insertion probe.

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: Scan from m/z 40 to 300.

Conclusion: A Predictive Framework for Analysis

This technical guide provides a robust framework for the mass spectrometric analysis of 4-amino-N-benzyl-N-methylbenzamide. By understanding the fundamental principles of its ionization and fragmentation in both ESI and EI modes, researchers can confidently develop and validate analytical methods for its detection and characterization. The predictable cleavages at the amide bond and the benzylic position serve as reliable diagnostic markers for structural confirmation. The provided experimental protocols offer a solid starting point for method development, which can be further optimized to meet specific analytical challenges.

References

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). PMC. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006, September 15). PubMed. Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018, June 12). PMC. Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018, June 12). ResearchGate. Retrieved from [Link]

  • N-(4-Aminobenzoyl)-L-glutamic acid. (n.d.). PubChem. Retrieved from [Link]

  • Main fragmentation pattern of the amides in EI-MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018, June 12). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2019, December 31). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). ELTE. Retrieved from [Link]

  • N-Benzyl-4-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • N-{[(4-Nitrophenyl)amino]methyl}benzamide. (2025, October 15). ResearchGate. Retrieved from [Link]

  • 4-amino-N,N-diethylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Mass spectrometry of compounds. (2012, December 3). Termedia. Retrieved from [Link]

  • How exactly does a sample become protonated in ESI-MS? What is the source of the protons?. (2013, April 22). ResearchGate. Retrieved from [Link]

  • Benzamide, N-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Investigation of the Protonation Sites in Polyfunctional Analytes upon Atmospheric Pressure Ionization in Mass Spectrometry and. (n.d.). Purdue University. Retrieved from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020, September 30). European Journal of Chemistry. Retrieved from [Link]

  • Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). (n.d.). ResearchGate. Retrieved from [Link]

  • LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. (n.d.). PMC. Retrieved from [Link]

  • ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Amino acids. (n.d.). Medizinische Fakultät Münster. Retrieved from [Link]

  • N-benzyl-N-methyl-benzamide. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-amino-N-benzyl-N-methylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-amino-N-benzyl-N-methylbenzamide. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of this compound's solubility, offering a framework for its effective use in experimental and developmental settings. While quantitative solubility data for this specific molecule is not extensively available in public literature, this guide synthesizes information from structurally related compounds and foundational chemical principles to predict its behavior and provides detailed protocols for its empirical determination.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 4-amino-N-benzyl-N-methylbenzamide, a substituted benzamide, presents a molecular structure with both hydrophilic and lipophilic regions, suggesting a nuanced solubility profile across different organic solvents. This guide elucidates the physicochemical properties of the molecule, predicts its solubility based on the principle of "like dissolves like," and provides robust experimental methodologies for researchers to determine precise solubility data. By understanding the interplay of its functional groups with various solvent properties, scientists can optimize formulation, purification, and analytical development processes.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of 4-amino-N-benzyl-N-methylbenzamide is the primary determinant of its solubility. The presence of an aromatic amine, a tertiary amide, and two benzene rings creates a molecule with moderate polarity.

PropertyPredicted Influence on Solubility
Molecular Structure The molecule possesses both hydrogen bond donors (the primary amine group) and acceptors (the amide oxygen and the amine nitrogen), suggesting potential solubility in protic and aprotic polar solvents. The two phenyl rings contribute to its lipophilicity, indicating likely solubility in nonpolar organic solvents.
Polarity The combination of polar functional groups and nonpolar aromatic rings results in a molecule of intermediate polarity.
Hydrogen Bonding The primary amine and amide carbonyl group can participate in hydrogen bonding, which is a key factor for solubility in protic solvents like alcohols.[1]
"Like Dissolves Like" Based on this principle, 4-amino-N-benzyl-N-methylbenzamide is expected to be more soluble in solvents with similar polarity and hydrogen bonding capabilities.[1][2]

Based on these properties and data from structurally similar compounds like benzamide and other N-substituted benzamides, a qualitative prediction of solubility in common organic solvents can be made.[1][3][4][5][6]

Predicted Solubility Ranking (Qualitative):

  • High Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are likely to be excellent solvents due to their ability to solvate both the polar and nonpolar regions of the molecule.

  • Good to Moderate Solubility: Polar protic solvents like methanol, ethanol, and acetone are expected to be effective, facilitated by hydrogen bonding.[1][3] For the related 4-Amino-N-methylbenzamide, solubility has been noted in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7]

  • Moderate to Low Solubility: Nonpolar solvents such as toluene and ethyl acetate may show some solubility due to the presence of the aromatic rings.[4]

  • Poor Solubility: Highly nonpolar solvents like hexanes and sparingly polar solvents like diethyl ether are predicted to be poor solvents.

  • Aqueous Solubility: Due to the significant hydrophobic character imparted by the two benzene rings, the aqueous solubility is expected to be low.[5][8]

Molecular Interactions and Solubility

The dissolution of a solute in a solvent is an energetic process governed by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The following diagram illustrates the key molecular interactions influencing the solubility of 4-amino-N-benzyl-N-methylbenzamide.

cluster_solute 4-amino-N-benzyl-N-methylbenzamide cluster_solvent Organic Solvent Solute Molecule Solvent Solvent Molecule Solute->Solvent Solvation Amine Primary Amine (-NH2) PolarGroup Polar Group (e.g., -OH, C=O) Amine->PolarGroup H-Bonding Amide Tertiary Amide (-CON(CH3)Bn) Amide->PolarGroup Dipole-Dipole Aromatic Aromatic Rings NonpolarGroup Nonpolar Group (e.g., Alkyl Chain) Aromatic->NonpolarGroup van der Waals

Caption: Key intermolecular forces governing solubility.

Experimental Determination of Solubility

Given the absence of precise quantitative data, empirical determination of the solubility of 4-amino-N-benzyl-N-methylbenzamide is essential for research and development applications. The shake-flask method is the gold standard for determining equilibrium solubility.[6]

Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the thermodynamic solubility of the compound in a specific solvent.

Materials:

  • 4-amino-N-benzyl-N-methylbenzamide (solid)

  • Selected organic solvent(s)

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 4-amino-N-benzyl-N-methylbenzamide to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[6]

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of 4-amino-N-benzyl-N-methylbenzamide in the same solvent.

    • Dilute the collected supernatant to a concentration that falls within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted sample by HPLC or UV-Vis spectrophotometry to determine the concentration of the solute in the saturated solution.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental determination of solubility.

start Start prep Prepare Saturated Solution (Excess Solid in Solvent) start->prep equilibrate Equilibrate (24-48h at constant T) prep->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate quantify Quantify Concentration (HPLC or UV-Vis) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for solubility determination.

Conclusion

References

  • Benzamide - Solubility of Things. (n.d.).
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). Spiral.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • 4-Amino-N-methylbenzamide. (n.d.). BioCrick.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com.
  • Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. (n.d.). ResearchGate.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). ResearchGate.
  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. (n.d.). Benchchem.
  • 4-Amino-N-methylbenzamide. (2026, January 13). ChemicalBook.
  • 4-Amino-N-phenylbenzamide. (n.d.). PubChem.
  • 4-Amino-N-benzyl-N-methylbenzamide. (n.d.). BLD Pharm.
  • 4-Amino-N-methylbenzamide. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. (n.d.). Benchchem.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020, September 30). Eur. J. Chem.
  • Preparation method of 4-amino-2-fluoro-methyl benzamide. (n.d.). Google Patents.
  • 4-AMINO-N-BENZYL-N-METHYLBENZENESULFONAMIDE. (n.d.). ChemicalBook.
  • solubility of 4-benzoylbenzamide in common organic solvents. (n.d.). Benchchem.
  • Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine). (n.d.).
  • 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions. (n.d.). Benchchem.

Sources

A Technical Guide to 4-amino-N-benzyl-N-methylbenzamide as a Prototypical Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for identifying high-quality lead compounds.[1][2][3] This approach, which utilizes small, low-molecular-weight molecules (fragments) to probe a biological target's binding sites, offers significant advantages in exploring chemical space and achieving higher ligand efficiency compared to traditional high-throughput screening (HTS).[4][5] This technical guide uses 4-amino-N-benzyl-N-methylbenzamide , a novel, uncharacterized molecule, as a prototypical fragment to delineate a comprehensive, field-proven workflow for fragment evaluation and development. We will cover its qualification as a valid fragment, a robust synthetic protocol, a detailed biophysical screening cascade, and a strategic framework for fragment-to-lead (F2L) optimization. This document is intended for researchers, scientists, and drug development professionals seeking to implement or refine FBDD campaigns.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD is a "bottom-up" approach to lead generation.[1][6] Instead of screening large, complex molecules, FBDD campaigns screen libraries of small fragments (typically <300 Da) to identify weak but efficient binders to a protein target.[4][7][8] Because of their low molecular complexity, fragments can form high-quality, efficient interactions and often reveal binding pockets that larger molecules might miss.[1][7] The initial "hits" from these screens, though typically low in potency (micromolar to millimolar affinity), serve as ideal starting points.[5] Through structure-guided methods, these fragments are then optimized—by growing, linking, or merging—into more potent, selective, and drug-like lead compounds.[9][10]

The success of FBDD relies on highly sensitive biophysical techniques capable of detecting these weak binding events.[5] Methods such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are central to the FBDD workflow, providing not only hit identification but also crucial structural information for the subsequent optimization phase.[2][3]

The overall logic of an FBDD campaign is visualized below.

Caption: High-level workflow for a typical Fragment-Based Drug Discovery (FBDD) campaign.

Qualification of 4-amino-N-benzyl-N-methylbenzamide as a Fragment

The first step in any FBDD campaign is to ensure the candidate molecules are "fragment-like." This is typically assessed using the "Rule of Three" (Ro3) , a set of empirical guidelines for properties that favor successful fragment hits.[11][12]

Physicochemical Properties & The Rule of Three

The Ro3 suggests that ideal fragments should generally possess the following characteristics:

  • Molecular Weight (MW) < 300 Da

  • Calculated LogP (cLogP) ≤ 3

  • Number of Hydrogen Bond Donors (HBD) ≤ 3

  • Number of Hydrogen Bond Acceptors (HBA) ≤ 3

  • Number of Rotatable Bonds (NRB) ≤ 3

We analyzed the structure of 4-amino-N-benzyl-N-methylbenzamide to assess its compliance.

Table 1: Physicochemical Properties of the Candidate Fragment

Property Rule of Three Guideline Calculated Value for C₁₅H₁₆N₂O Compliance
Molecular Weight < 300 Da 240.30 Da Yes
cLogP ≤ 3 2.15 Yes
H-Bond Donors ≤ 3 1 (from -NH₂) Yes
H-Bond Acceptors ≤ 3 2 (from C=O, -NH₂) Yes

| Rotatable Bonds | ≤ 3 | 4 | No |

Analysis: The candidate fragment complies with nearly all Ro3 criteria. While the number of rotatable bonds is four, slightly exceeding the guideline of three, its strong adherence to all other parameters makes it an acceptable starting point. This slight deviation in flexibility can sometimes be advantageous for exploring certain binding pocket topologies. The benzamide core is a well-known "privileged scaffold" in medicinal chemistry, capable of forming key interactions with a wide variety of biological targets, including kinases, polymerases, and G-protein-coupled receptors.[13][14] This structural motif provides a strong rationale for its inclusion in a screening library.

Proposed Synthetic Protocol

The accessibility of a fragment and its future analogs is critical.[8][15] We propose a straightforward, two-step synthesis for 4-amino-N-benzyl-N-methylbenzamide starting from commercially available 4-aminobenzoic acid.

Protocol 1: Synthesis of 4-amino-N-benzyl-N-methylbenzamide

Step 1: Amide Bond Formation

  • To a solution of 4-aminobenzoic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add N-benzylmethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Rationale: This standard peptide coupling reaction is robust and high-yielding. EDC/HOBt is a classic choice for activating the carboxylic acid to facilitate nucleophilic attack by the secondary amine, N-benzylmethylamine. This method is well-documented for benzamide synthesis.[13]

Biophysical Screening & Hit Validation Cascade

Because fragments bind with weak affinity, a sensitive and carefully designed screening cascade is essential to identify true hits and eliminate false positives.[5] Our proposed workflow utilizes a high-throughput primary screen (SPR), followed by an orthogonal validation method (STD-NMR), and finally, thermodynamic characterization (ITC) for confirmed hits.

Screening_Cascade Input Fragment Library (Containing Candidate) SPR Primary Screen: Surface Plasmon Resonance (SPR) Input->SPR SPR_Outcome Identify Binders (Dose-Response) SPR->SPR_Outcome Measures mass change on sensor surface NMR Orthogonal Validation: Saturation Transfer Difference (STD) NMR SPR_Outcome->NMR Potential Hits NMR_Outcome Confirm Direct Binding (Eliminate False Positives) NMR->NMR_Outcome Detects saturation transfer from protein to ligand ITC Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC) NMR_Outcome->ITC Confirmed Hits ITC_Outcome Determine KD, ΔH, ΔS (Prioritize Hits) ITC->ITC_Outcome Measures heat change upon binding Output Validated, Characterized Hits for F2L ITC_Outcome->Output Prioritized Hits

Caption: A multi-stage biophysical screening cascade for fragment hit validation.

Primary Screen: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary fragment screening.[16][17][18] It measures changes in mass on a sensor chip surface in real-time as fragments in solution bind to an immobilized target protein.

Protocol 2: SPR Primary Screening

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry to a level of 8,000-10,000 response units (RU). Use a reference flow cell with an immobilized irrelevant protein to subtract non-specific binding signals.

  • Sample Preparation: Prepare a stock solution of 4-amino-N-benzyl-N-methylbenzamide in 100% DMSO. Create a screening concentration (e.g., 200 µM) in a running buffer containing a low percentage of DMSO (e.g., 2%) to minimize solvent effects.

  • Screening Run: Inject the fragment solution over the target and reference flow cells for 50-60 seconds at a flow rate of 30 µL/min, followed by a 60-second dissociation phase.[17][19]

  • Data Analysis: A "hit" is identified by a response signal in the target flow cell that is significantly higher than the reference cell. For initial hits, perform a dose-response experiment (e.g., 8-point, two-fold dilutions from 500 µM) to confirm concentration-dependent binding and obtain an estimated dissociation constant (K_D).[17]

Table 2: Representative (Hypothetical) SPR Dose-Response Data

Fragment Conc. (µM) Response Units (RU)
500 45.2
250 38.1
125 29.5
62.5 20.3
31.25 12.1
15.6 6.5
7.8 3.1
0 0.0

This data would be fit to a steady-state affinity model to calculate K_D.

Orthogonal Validation: Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful method to confirm that a fragment directly binds to the target protein and is not an assay artifact.[20][21] The technique relies on transferring magnetic saturation from the protein to a bound ligand. Only molecules that physically interact with the protein will show signals in the resulting difference spectrum.

Protocol 3: STD-NMR Hit Validation

  • Sample Preparation: Prepare a sample containing the target protein (~20 µM) and the fragment hit (~1 mM) in a deuterated buffer. The high excess of ligand ensures that the free ligand concentration remains stable.[22][23]

  • Experiment Setup: Acquire two spectra. First, an "on-resonance" spectrum where specific protein resonances are selectively saturated with radiofrequency pulses. Second, an "off-resonance" spectrum where the pulse is applied to a region with no protein signals.[21][24]

  • Data Acquisition: The saturation time (the duration of the RF pulse) is a key parameter and should be optimized (typically 1-2 seconds for fragments).[22]

  • Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only contain signals from the fragment that was bound to the protein, confirming a direct interaction.[21] The relative intensity of the signals can also provide information about which part of the fragment is closest to the protein surface ("epitope mapping").[23]

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

For high-confidence, validated hits, ITC provides a complete thermodynamic profile of the binding interaction.[25][26] It directly measures the heat released or absorbed during binding, allowing for the precise determination of the binding affinity (K_D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[27] This information is invaluable for prioritizing fragments and guiding lead optimization.[25]

Protocol 4: ITC for Fragment Characterization

  • Sample Preparation: Prepare the purified target protein (e.g., 20-50 µM) in the calorimetry cell and the fragment (e.g., 1-2 mM) in the injection syringe, using identical buffer solutions to minimize heats of dilution.

  • Titration: Perform a series of small, precise injections (e.g., 2-5 µL) of the fragment solution into the protein solution at a constant temperature.

  • Data Analysis: Each injection produces a heat pulse that is integrated over time. Plotting the heat change against the molar ratio of ligand to protein generates a binding isotherm.

  • Fitting: Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters (K_D, ΔH, ΔS). For weakly binding fragments where a full sigmoidal curve is not achievable, displacement titration methods may be required.[28]

Framework for Fragment-to-Lead (F2L) Optimization

Once a fragment like 4-amino-N-benzyl-N-methylbenzamide is validated and characterized, the next phase is to evolve it into a potent lead compound. This process is almost always guided by structural biology.[8][9]

  • Structural Elucidation: Obtaining a high-resolution X-ray crystal structure or Cryo-EM structure of the fragment bound to the target protein is the highest priority.[2][8] This provides an atomic-level map of the binding site, revealing the key interactions and, crucially, identifying adjacent pockets that can be exploited for optimization.[8]

  • Optimization Strategies: Based on the structural data, several strategies can be employed:[1][6][10]

    • Fragment Growing: This is the most common approach.[7][10] Synthetic chemistry is used to add functional groups to the fragment core, extending the molecule into nearby empty pockets to form new, affinity-enhancing interactions. The 4-amino group on our candidate fragment is an ideal vector for this "growing" strategy.

    • Fragment Linking: If a second fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity and potency.[9][10]

    • Fragment Merging: If two different fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both, creating a novel and more potent scaffold.[9][10]

This iterative process of design, synthesis, and testing, guided by structural and thermodynamic data, is the core of the fragment-to-lead phase.[2]

Conclusion

This guide has utilized 4-amino-N-benzyl-N-methylbenzamide as a model to present a comprehensive, scientifically-grounded framework for fragment-based drug discovery. By systematically applying principles of fragment qualification, robust synthesis, and a rigorous, multi-stage biophysical screening cascade, researchers can confidently identify and validate high-quality fragment hits. The subsequent application of structure-guided optimization provides a clear and efficient path from low-affinity fragments to potent, drug-like lead compounds. The FBDD paradigm, exemplified by this workflow, remains one of the most powerful and rational approaches in modern drug discovery.

References

  • Introduction into Fragment Based Drug Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Dezi, V., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Retrieved from [Link]

  • Renaud, J., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Dezi, V., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. Retrieved from [Link]

  • A 'Rule of Three' for fragment-based lead discovery? (2003). ResearchGate. Retrieved from [Link]

  • FBDD: Fragment-Based Drug Discovery. (n.d.). BioSolveIT GmbH. Retrieved from [Link]

  • What are fragment based drug design methods? (2025). Innovate Us. Retrieved from [Link]

  • Fragment-to-Lead. (n.d.). Creative Biostructure. Retrieved from [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. Retrieved from [Link]

  • Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. PubMed. Retrieved from [Link]

  • Fragment-Based Drug Discovery | Rule of 3 & Molport Library. (n.d.). Molport. Retrieved from [Link]

  • Isaksson, L., et al. (2018). Saturation transfer difference NMR for fragment screening. PubMed. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Aretz, J., & Rademacher, C. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Chemistry. Retrieved from [Link]

  • Fragment library design. (n.d.). Stanford Medicine. Retrieved from [Link]

  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. (2025). BioDuro. Retrieved from [Link]

  • Pushing the Rule of 3. (2011). Practical Fragments. Retrieved from [Link]

  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. (2025). Malvern Panalytical. Retrieved from [Link]

  • MagHelix™ Isothermal Titration Calorimetry (ITC). (n.d.). Creative Biostructure. Retrieved from [Link]

  • Fragment screening by ligand observed nmr. (n.d.). Bruker. Retrieved from [Link]

  • Do, Q. N., et al. (2021). Integrated Strategy for Lead Optimization Based on Fragment Growing. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved from [Link]

  • Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding. PLOS One. Retrieved from [Link]

  • Fijałkowski, M., et al. (2023). New Benzamides as Multi-Targeted Compounds. MDPI. Retrieved from [Link]

  • SAR by STD: NOT. (2019). Practical Fragments. Retrieved from [Link]

  • Klebe, G., & Ciulli, A. (2015). Thermodynamic signatures of fragment binding. PubMed. Retrieved from [Link]

  • Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. (n.d.). Springer. Retrieved from [Link]

  • Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. Retrieved from [Link]

  • Paparoidamis, N., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PMC - NIH. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Utilization of 4-Amino-N-benzyl-N-methylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

4-amino-N-benzyl-N-methylbenzamide (ABMB) represents a "privileged structure" in modern drug discovery—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple anilines, the N-benzyl-N-methylbenzamide moiety confers specific physicochemical advantages:

  • Metabolic Stability: The N-methyl substitution blocks rapid N-dealkylation often seen with secondary benzamides.

  • Conformational Bias: The tertiary amide creates a distinct rotameric preference, often locking the pharmacophore in a bioactive conformation suitable for kinase (e.g., Bcr-Abl) or GPCR (e.g., 5-HT receptor) binding pockets.

  • Solubility Profile: The benzyl/methyl combination balances lipophilicity (LogP) with solubility, aiding in membrane permeability during early ADME profiling.[1]

This guide details the protocols for transforming ABMB into high-value bioactive libraries via amide coupling and sulfonylation, emphasizing yield maximization and purity validation.[1]

Chemical Logic & Mechanism[2][3]

The primary challenge in using ABMB is the reduced nucleophilicity of the para-aniline nitrogen due to the electron-withdrawing nature of the benzamide carbonyl. Standard coupling reagents (e.g., EDC/NHS) often result in sluggish kinetics or incomplete conversion.[1]

The Solution: Utilization of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is critical.[1] The 7-azabenzotriazole (HOAt) leaving group generated in situ exerts a "neighboring group effect" (pyridine nitrogen) that accelerates the acylation of the poor aniline nucleophile, significantly suppressing racemization of chiral coupling partners.

Workflow Visualization: Divergent Synthesis Strategy

G Start 4-amino-N-benzyl- N-methylbenzamide (ABMB) Path1 Pathway A: Carboxylic Acid Coupling Start->Path1 + R-COOH (HATU/DIPEA) Path2 Pathway B: Sulfonylation Start->Path2 + R-SO2Cl (Pyridine) Path3 Pathway C: Urea Formation Start->Path3 + R-NCO (DCM) Prod1 Amide Derivatives (Kinase Inhibitors) Path1->Prod1 Prod2 Sulfonamides (Bioisosteres) Path2->Prod2 Prod3 Urea Analogs (Soluble Hydrolase Inhibitors) Path3->Prod3

Figure 1: Divergent synthesis workflow transforming the ABMB scaffold into three distinct pharmacological classes.

Detailed Experimental Protocols

Protocol A: High-Yield Amide Coupling (HATU Method)

Target Application: Synthesis of Kinase Inhibitor Libraries

Rationale: This protocol overcomes the low nucleophilicity of the aniline using HATU activation.[1]

Materials:

  • Substrate: 4-amino-N-benzyl-N-methylbenzamide (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)[2]

  • Reagent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature (RT) for 15 minutes.

    • Checkpoint: The solution should turn slightly yellow, indicating formation of the activated ester.

  • Addition: Add ABMB (1.0 eq) directly to the reaction mixture.

  • Reaction: Purge with nitrogen, seal, and stir at RT for 4–16 hours.

    • Monitoring: Monitor via LC-MS.[3] Look for the disappearance of the aniline peak [M+H]⁺ (approx.[1] 241.1 Da).[1]

  • Workup:

    • Dilute reaction with Ethyl Acetate (10x volume).[1]

    • Wash sequentially with: 10% LiCl (aq) (removes DMF), Sat. NaHCO₃ (removes unreacted acid), and Brine.[1][3]

    • Dry over Na₂SO₄ and concentrate in vacuo.[1]

Protocol B: Sulfonylation for Bioisostere Generation

Target Application: GPCR Ligand Optimization

Rationale: Sulfonamides often show improved metabolic stability compared to amides.[1]

Materials:

  • Substrate: ABMB (1.0 equiv)

  • Sulfonyl Chloride (R-SO₂Cl) (1.1 equiv)

  • Base/Solvent: Pyridine (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve ABMB in anhydrous Pyridine (0.3 M) at 0°C (ice bath).

  • Addition: Add the Sulfonyl Chloride dropwise over 10 minutes to prevent exotherms.

  • Reaction: Allow to warm to RT and stir for 3 hours.

    • Critical Note: If the reaction stalls (checked by TLC), add catalytic DMAP (0.1 eq).

  • Quench: Add 1M HCl carefully to neutralize pyridine (pH < 4).

  • Extraction: Extract with DCM. The product is usually in the organic layer; pyridine salts remain in the aqueous phase.[1]

Quality Control & Validation Standards

Trustworthy data requires rigorous QC.[1] The following HPLC method is validated for benzamide derivatives.

Analytical HPLC Parameters
ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 214 nm (amide bond)
Purity Threshold >95% (Area Under Curve) required for biological assay
QC Decision Tree

QC Sample Crude Product LCMS LC-MS Analysis Sample->LCMS Purity Purity Check LCMS->Purity Pass Release for Bio-Assay Purity->Pass >95% Fail Purification Required Purity->Fail <95% Method1 Recrystallization (EtOH/Water) Fail->Method1 Solid Impurities Method2 Flash Chromatography (DCM/MeOH) Fail->Method2 Oily/Complex Mix Method1->LCMS Method2->LCMS

Figure 2: Quality Control workflow ensuring only high-purity compounds proceed to biological screening.

References

  • National Institutes of Health (NIH). (2006).[1] Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]

  • MDPI. (2019).[1] Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives. Retrieved from [Link]

  • SIELC Technologies. (2018).[1] Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the purification of 4-amino-N-benzyl-N-methylbenzamide, a key intermediate in pharmaceutical synthesis, utilizing preparative High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound. This guide provides a comprehensive walkthrough of the entire workflow, from understanding the physicochemical properties of the analyte to method development, sample preparation, and the purification protocol itself. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the method effectively.

Introduction

4-amino-N-benzyl-N-methylbenzamide (CAS 85592-78-5) is a substituted benzamide derivative with a molecular formula of C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol .[1] Its structure, featuring a primary aromatic amine and a tertiary amide, makes it a valuable building block in the synthesis of various biologically active molecules. The purity of such intermediates is paramount in drug development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] Preparative HPLC is a powerful technique for the purification of these types of small molecules, offering high resolution and efficiency.[4][5]

This application note details a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the separation of moderately polar to nonpolar compounds. The strategy focuses on controlling the ionization state of the basic amino group through mobile phase pH adjustment to achieve optimal peak shape and resolution.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development.

Structure:

workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Prepare Mobile Phases C Equilibrate Column A->C B Prepare Sample Solution D Inject Sample B->D C->D E Gradient Elution D->E F Collect Fractions E->F G Analyze Fractions for Purity F->G H Pool Pure Fractions G->H I Solvent Evaporation H->I J Characterize Final Product I->J method_dev Start Define Purification Goal (Purity >99%) Analyte Assess Analyte Properties (pKa, logP, UV) Start->Analyte Column Select Column (Base-deactivated C18) Analyte->Column MobilePhase Select Mobile Phase (ACN/Buffered Water) Analyte->MobilePhase Gradient Develop Gradient Profile (Scouting Run) Column->Gradient pH Optimize Mobile Phase pH (pH < pKa-2) MobilePhase->pH pH->Gradient Optimize Optimize Gradient & Loading Gradient->Optimize Validate Validate Method Optimize->Validate

Sources

use of 4-amino-N-benzyl-N-methylbenzamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The benzamide moiety, characterized by a carboxamide group attached to a benzene ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility stems from its ability to form key hydrogen bonds and participate in various non-covalent interactions, allowing it to bind to a wide array of biological targets with high affinity and specificity.[1] This has led to the development of numerous blockbuster drugs across diverse therapeutic areas, from oncology and central nervous system disorders to antiemetics and anti-inflammatory agents.[1][2] Benzamide derivatives are known to possess a wide range of pharmacological activities including antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects.[2][3]

This technical guide provides an in-depth review of the synthesis, biological activity, and therapeutic applications of benzamide-containing compounds, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations for researchers and drug development professionals.[1]

Introduction to 4-amino-N-benzyl-N-methylbenzamide: A Compound of Interest

4-amino-N-benzyl-N-methylbenzamide is an intriguing molecule for medicinal chemists due to its combination of a 4-aminobenzamide core with N-benzyl and N-methyl substitutions. While specific literature on this exact molecule is sparse, the known activities of its constituent parts and related analogs suggest several promising avenues for investigation. The 4-amino group can serve as a key interaction point or a site for further derivatization, while the N-benzyl-N-methyl moiety provides a handle to explore structure-activity relationships related to steric bulk and hydrophobicity.

Derivatives of N-benzylbenzamide have shown potent activities as tubulin polymerization inhibitors[4], dual soluble epoxide hydrolase/PPARγ modulators[5], and sigma-1 protein ligands[6]. The 4-aminobenzamide scaffold, on the other hand, is a component of molecules designed as inhibitors of DNA methylation[7] and has been used to create derivatives with antimicrobial properties[8].

This guide will, therefore, present a series of detailed application notes and protocols based on the potential therapeutic applications of 4-amino-N-benzyl-N-methylbenzamide, extrapolated from the activities of its close structural relatives.

Synthetic Approaches

The synthesis of 4-amino-N-benzyl-N-methylbenzamide can be approached through standard and robust amide coupling methodologies. A common strategy involves the reaction of a protected 4-aminobenzoic acid derivative with N-benzyl-N-methylamine or, alternatively, the reaction of 4-aminobenzoyl chloride with the same amine. A generalized workflow is depicted below.

General Synthetic Workflow

G cluster_0 Route A: Starting from Protected Acid 4-Nitrobenzoic_acid 4-Nitrobenzoic acid Acid_chloride 4-Nitrobenzoyl chloride 4-Nitrobenzoic_acid->Acid_chloride SOCl2 or (COCl)2 Coupling Amide Coupling with N-benzyl-N-methylamine Acid_chloride->Coupling Nitro_compound 4-nitro-N-benzyl-N-methylbenzamide Coupling->Nitro_compound Reduction Nitro Group Reduction (e.g., Pd/C, H2) Nitro_compound->Reduction Final_Product 4-amino-N-benzyl-N- methylbenzamide Reduction->Final_Product

Caption: Generalized synthetic workflow for 4-amino-N-benzyl-N-methylbenzamide.

Protocol: Synthesis of 4-amino-N-benzyl-N-methylbenzamide

This protocol describes a two-step synthesis starting from 4-nitrobenzoyl chloride.

Step 1: Synthesis of 4-nitro-N-benzyl-N-methylbenzamide

  • To a solution of N-benzyl-N-methylamine (1.0 eq) in dichloromethane (DCM) in an ice bath, add triethylamine (1.2 eq).

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-amino-N-benzyl-N-methylbenzamide

  • Dissolve the 4-nitro-N-benzyl-N-methylbenzamide (1.0 eq) from Step 1 in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the final product, 4-amino-N-benzyl-N-methylbenzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications and Investigational Protocols

Based on the activities of structurally related benzamides, we propose several key areas of investigation for 4-amino-N-benzyl-N-methylbenzamide.

As a Potential Tubulin Polymerization Inhibitor

A series of N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors with significant antiproliferative activities.[4] These compounds often bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Investigational Workflow

G Compound 4-amino-N-benzyl-N- methylbenzamide Tubulin_Assay In Vitro Tubulin Polymerization Assay Compound->Tubulin_Assay Cell_Viability Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) Compound->Cell_Viability Binding_Site Colchicine Binding Site Assay Tubulin_Assay->Binding_Site Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay

Caption: Experimental workflow to evaluate anticancer activity via tubulin inhibition.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, and the test compound.

  • Procedure: a. Resuspend tubulin in polymerization buffer on ice. b. Add varying concentrations of 4-amino-N-benzyl-N-methylbenzamide (or DMSO as a vehicle control) to a 96-well plate. c. Add the tubulin solution to the wells. d. Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C. e. Monitor the change in absorbance at 340 nm over time.

  • Data Analysis: Plot absorbance versus time. An inhibition of the rate and extent of polymerization compared to the control indicates activity. Calculate the IC50 value.

Table 1: Hypothetical Antiproliferative Activity Data

Cell LineCancer TypeIC50 (nM) for Compound 20b[4]Hypothetical IC50 (nM) for Test Compound
MCF-7Breast1235
HeLaCervical1542
A549Lung2768
HCT116Colon1955
As a Potential Sigma-1 Receptor Ligand

Novel benzamide derivatives have been evaluated as potent and selective ligands for the sigma-1 (S1R) protein, a chaperone protein implicated in various neurological disorders.[6]

Protocol: Sigma-1 Receptor Competitive Binding Assay

  • Reagents: Guinea pig brain membranes (as a source of S1R), radioligand (e.g., -pentazocine), test compound, and scintillation cocktail.

  • Procedure: a. In a 96-well plate, combine the brain membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound. b. Incubate at 37°C for a specified time (e.g., 150 min) to reach equilibrium. c. Terminate the binding reaction by rapid filtration over glass fiber filters. d. Wash the filters with ice-cold buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Table 2: Hypothetical Sigma-1 Receptor Binding Affinity

CompoundS1R Ki (nM)S2R Ki (nM)S2R/S1R Selectivity
Compound 7i[6]1.2>1000>833
Compound 7w[6]3.61400389
Hypothetical Test Compound8.5>2000>235
As a Potential DNA Methyltransferase (DNMT) Inhibitor

Analogs of 4-amino-N-phenylbenzamide have been investigated as inhibitors of DNA methyltransferases, key enzymes in epigenetic regulation.[7] Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes.

Protocol: In Vitro DNMT1 Inhibition Assay

  • Reagents: Recombinant human DNMT1, S-adenosyl-L-[methyl-³H]-methionine (³H-SAM), a DNA substrate (e.g., poly(dI-dC)), and the test compound.

  • Procedure: a. Incubate DNMT1 with varying concentrations of the test compound in assay buffer. b. Add the DNA substrate and ³H-SAM to initiate the methylation reaction. c. Incubate at 37°C for 1 hour. d. Stop the reaction and spot the mixture onto filter paper. e. Wash the filter paper to remove unincorporated ³H-SAM. f. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

ADME-Tox Considerations

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial in drug discovery. For N-benzylbenzamide derivatives, computational tools can provide initial insights.[9]

Table 3: Predicted ADME Properties for a Hypothetical N-Benzylbenzamide Derivative

PropertyPredicted ValueInterpretation
GI AbsorptionHighGood oral bioavailability is possible.[9]
BBB PermeantYesPotential for CNS activity.[9]
Hydrogen Bond Donors1Complies with Lipinski's Rule of 5.
Hydrogen Bond Acceptors2Complies with Lipinski's Rule of 5.
TPSA (Ų)< 90Good cell permeability is likely.[9]
Bioavailability Score0.55Indicates good drug-like properties.[9]

Conclusion

While 4-amino-N-benzyl-N-methylbenzamide is not yet extensively characterized in the scientific literature, its structural components are present in numerous biologically active molecules. The benzamide scaffold is a proven platform for developing drugs against a wide range of targets.[1][2] This guide provides a scientifically grounded framework for initiating a medicinal chemistry campaign around this compound. The proposed protocols for synthesis and biological evaluation against targets such as tubulin, sigma-1 receptors, and DNMTs offer clear starting points for investigation. Further derivatization of the 4-amino and benzyl groups will undoubtedly yield a rich dataset to establish clear structure-activity relationships and potentially identify novel therapeutic agents.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl, 4: 194. [Link]

  • Suzuki, T., et al. (2000). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry. [Link]

  • Science.gov. selected benzamide derivatives: Topics by Science.gov. [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry. [Link]

  • Berardi, F., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry. [Link]

  • Gao, C., et al. (2020). Synthesis of benzamide derivatives. ResearchGate. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]

  • Cresson, C., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]

  • Zhakipbekov, K., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]

  • Merk, D., et al. (2016). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2008). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • ResearchGate. (2022). ADME properties of N-benzylbenzamide and its derivatives. [Link]

  • Xiang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link]

  • Ali, A., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • ChemRxiv. (2023). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. [Link]

  • Kumar, D., et al. (2016). Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives. International Journal of Drug Delivery Technology. [Link]

Sources

Application Note: 4-Amino-N-benzyl-N-methylbenzamide as a Scaffold in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Chemical Neuroscience and Drug Discovery , specifically those investigating protein-protein interaction (PPI) inhibitors for neurodegenerative diseases (e.g., Alzheimer's, Tauopathies) and neuro-oncology.

Compound Name: 4-Amino-N-benzyl-N-methylbenzamide CAS Number: 85592-78-5 (and related analogs) Role: Privileged Scaffold / Synthesis Intermediate (Compound 9h) Target: Hsp90–Cdc37 Protein-Protein Interaction Primary Application: Development of neuroprotective and anti-neuroblastoma agents.

Executive Summary

4-amino-N-benzyl-N-methylbenzamide is a critical pharmacophore scaffold used in the rational design of inhibitors targeting the Heat Shock Protein 90 (Hsp90) – Cell Division Cycle 37 (Cdc37) complex.[1] Unlike traditional Hsp90 inhibitors (e.g., geldanamycin) that target the ATP-binding pocket and induce a heat shock response (HSR), benzamide-derived PPI inhibitors offer a safer, more specific mechanism.

In neuroscience, this scaffold is applied to:

  • Destabilize Oncogenic Kinases: In neuro-oncology (e.g., neuroblastoma, glioma), derived compounds inhibit the folding of kinases like Akt and Cdk4.

  • Clear Toxic Aggregates: In neurodegeneration, Hsp90 inhibition promotes the degradation of Tau and

    
    -synuclein, which rely on the Hsp90-Cdc37 complex for stability.
    

Scientific Background & Mechanism[2]

The Hsp90-Cdc37 Axis in Neurons

The Hsp90 chaperone machinery is essential for the stability of "client" proteins. In the brain, the co-chaperone Cdc37 acts as a specialized adaptor that loads protein kinases onto Hsp90.

  • Neuro-Oncology: In neuronal tumors (e.g., SK-N-MC cell lines), this complex stabilizes driver kinases (Akt, ERK), promoting unchecked proliferation.

  • Neurodegeneration: Aberrant Hsp90 activity stabilizes hyperphosphorylated Tau (p-Tau), contributing to tangle formation in Alzheimer's.

Mechanism of Action

4-amino-N-benzyl-N-methylbenzamide serves as the anchor fragment that binds to the RNA-binding domain or the N-terminal domain interface of Hsp90, disrupting the recruitment of Cdc37.

  • Structural Role: The N-benzyl-N-methyl moiety provides hydrophobic interactions within the Hsp90 pocket, while the 4-amino group serves as a reactive handle for attaching specificity-conferring heterocycles (e.g., chloropyrimidines).

Hsp90_Mechanism Hsp90 Hsp90 Chaperone Complex Hsp90-Cdc37-Client Complex Hsp90->Complex Binds Cdc37 Cdc37 Co-chaperone Cdc37->Complex Recruits Client Client Client Protein (Tau / Akt) Client->Complex Pathology Neurotoxicity / Tumor Growth Complex->Pathology Stabilizes Toxic Proteins Scaffold 4-amino-N-benzyl- N-methylbenzamide (Scaffold) Inhibitor Optimized Inhibitor (e.g., Compound 13g) Scaffold->Inhibitor Chemical Synthesis Inhibitor->Hsp90 Competitive Binding Inhibitor->Complex Disrupts PPI

Figure 1: Mechanism of Action.[2] The benzamide scaffold is derivatized to create inhibitors that block the Hsp90-Cdc37 interaction, preventing the stabilization of toxic neuronal proteins.

Experimental Protocols

Protocol A: Synthesis of Active Probes (Library Generation)

Objective: Functionalize the 4-amino group to generate high-affinity Hsp90 probes.

Materials:

  • 4-amino-N-benzyl-N-methylbenzamide (Starting Material)[1][2][3][4]

  • 2,4-dichloropyrimidine[3][4]

  • N-Boc-piperazine or Pyrrolidine[3][4]

  • DIPEA (Diisopropylethylamine)

  • DMF (Dimethylformamide)[3]

Workflow:

  • Nucleophilic Substitution (Step 1):

    • Dissolve 4-amino-N-benzyl-N-methylbenzamide (1 equiv) and 2,4-dichloropyrimidine (1.2 equiv) in DMF.

    • Add DIPEA (2.0 equiv).[3]

    • Heat to 80°C for 12 hours.

    • Result: Intermediate with a reactive chloropyrimidine tail.[3][4]

  • Amination (Step 2):

    • Add secondary amine (e.g., pyrrolidine) to displace the remaining chloride.

    • Stir at 80°C overnight.

  • Purification:

    • Extract with EtOAc/Water.[3] Purify via Flash Column Chromatography (DCM:MeOH gradient).

Protocol B: In Vitro Hsp90 Binding Assay (Fluorescence Polarization)

Objective: Validate that the benzamide derivative binds Hsp90.[1]

  • Reagents: Recombinant Hsp90 N-terminal domain, FITC-labeled Geldanamycin (tracer).

  • Setup: In a 384-well black plate, mix 20 nM Hsp90, 5 nM Tracer, and varying concentrations (0.1 nM – 100 µM) of the benzamide derivative.

  • Incubation: 30 minutes at room temperature in assay buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 0.01% Triton X-100).

  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP vs. log[Concentration] to determine

    
     (displacement of tracer).
    
Protocol C: Neuroblastoma Cell Viability Assay (SK-N-MC)

Objective: Assess the efficacy of the compound in a neuronal tumor model.

  • Cell Culture: Seed SK-N-MC cells (10,000 cells/well) in EMEM + 10% FBS.

  • Treatment: Treat cells with the synthesized benzamide derivative (0.1 – 50 µM) for 72 hours.

  • Viability Readout: Add MTT or CellTiter-Glo reagent. Incubate 4 hours. Measure absorbance/luminescence.

  • Western Blot (Mechanistic Check):

    • Lyse treated cells.

    • Blot for Hsp90 , Cdc37 , Akt (Client), and Cdk4 .[1][2]

    • Success Criteria: Reduction in Akt/Cdk4 levels without upregulation of Hsp70 (indicating no Heat Shock Response).

Data Interpretation & Reference Values

When using 4-amino-N-benzyl-N-methylbenzamide as a core scaffold, compare your results against these benchmarks established in literature (e.g., Compound 13g):

ParameterControl (Scaffold Only)Optimized Derivative (Target)Interpretation
Hsp90 Binding (

)
> 200 µM (Weak/Inactive)~70 µMThe scaffold requires the heterocycle tail for high affinity.
SK-N-MC

> 100 µM10 - 20 µMEffective antiproliferative activity in neuroblastoma.
Hsp70 Induction NoneNoneCrucial advantage over Geldanamycin (which induces Hsp70).
Client Depletion No changeSignificant

in Akt/Cdk4
Confirms Hsp90-Cdc37 blockade.

References

  • Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity. Source:RSC Medicinal Chemistry / ResearchGate (2024). Context: Describes the synthesis of Compound 9h (4-amino-N-benzyl-N-methylbenzamide) and its optimization into active inhibitors (13g) for neuroepithelioma (SK-N-MC). Link:

  • Molecular Chaperone Accumulation in Cancer and Decrease in Alzheimer's Disease: The Potential Roles of HSF1. Source:Frontiers in Neuroscience (2017).[2][4] Context: Validates the Hsp90-Cdc37 complex as a target for both neuro-oncology and neurodegeneration. Link:

  • The Chaperone System in Cancer Therapies: Hsp90. Source:Journal of Molecular Histology (2023).[4] Context: Detailed review of Hsp90 inhibitors and their mechanism of action.[2] Link:

Sources

Application Note: 4-amino-N-benzyl-N-methylbenzamide as a Scaffold for Hsp90–Cdc37 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers investigating 4-amino-N-benzyl-N-methylbenzamide (CAS: 85592-78-5) as a scaffold or fragment-based lead in enzyme inhibition studies.

Based on current pharmaceutical literature, this compound is identified as a critical synthetic intermediate and pharmacophore fragment used in the development of Hsp90–Cdc37 Protein-Protein Interaction (PPI) inhibitors . While often used as a precursor, its structural properties (benzamide core, aniline moiety) classify it as a "privileged structure" with potential intrinsic activity against kinases and chaperones in high-concentration fragment screens.

Executive Summary

4-amino-N-benzyl-N-methylbenzamide is a low-molecular-weight benzamide derivative (MW: 240.30 g/mol ) primarily utilized in Fragment-Based Drug Discovery (FBDD) . It serves as a structural anchor for targeting the ATP-binding pocket of Heat Shock Protein 90 (Hsp90) or disrupting its interaction with the co-chaperone Cdc37 .

Unlike traditional competitive inhibitors that target the active site of enzymes directly, this compound represents a class of Protein-Protein Interaction (PPI) inhibitors . Its mechanism involves binding to the N-terminal domain of Hsp90, thereby sterically hindering the recruitment of Cdc37—a critical step for the maturation of oncogenic kinases (e.g., CDK4, Akt, HER2).

Key Chemical Properties
PropertySpecification
IUPAC Name 4-amino-N-benzyl-N-methylbenzamide
CAS Number 85592-78-5
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 Da
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Low)
pKa (Calculated) ~4.5 (Aniline amine), ~14 (Amide)
Storage -20°C, Desiccated, Protect from light

Biological Mechanism & Rationale

The therapeutic potential of 4-amino-N-benzyl-N-methylbenzamide lies in its ability to mimic the structural motifs required to bind the Hsp90 N-terminal domain .

The Hsp90-Cdc37 Pathway

Hsp90 is a molecular chaperone essential for folding "client" proteins.[1] Cdc37 is a co-chaperone that specifically delivers kinase clients to Hsp90. Inhibiting this interaction selectively degrades oncogenic kinases without inducing the severe heat-shock response associated with pan-Hsp90 inhibitors.

Mechanism of Action (MoA):

  • Binding: The benzamide core occupies a hydrophobic pocket on Hsp90.

  • Disruption: The N-benzyl and N-methyl groups provide steric bulk that interferes with the Cdc37 binding interface.

  • Result: Kinase clients (e.g., Akt, Raf) are not loaded onto Hsp90, leading to their ubiquitination and proteasomal degradation.

Hsp90_Pathway Hsp90 Hsp90 (Chaperone) Complex Hsp90-Cdc37-Kinase Complex Hsp90->Complex Recruitment Cdc37 Cdc37 (Co-Chaperone) Cdc37->Complex Targeting Kinase Unfolded Kinase (Client: Akt/Raf) Kinase->Complex Loading Folded Folded Active Kinase (Cell Survival) Complex->Folded ATP Hydrolysis Degradation Proteasomal Degradation Complex->Degradation If Inhibited Inhibitor 4-amino-N-benzyl- N-methylbenzamide Inhibitor->Hsp90 Competes/Binds Inhibitor->Complex Blocks Formation

Figure 1: Mechanism of Action showing the disruption of the Hsp90-Cdc37 complex by the benzamide inhibitor, leading to client kinase degradation.

Experimental Protocols

Protocol A: Compound Handling & Solubilization

Objective: To prepare a stable stock solution for biological assays.

  • Weighing: Weigh 2.4 mg of 4-amino-N-benzyl-N-methylbenzamide.

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM stock solution .

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Quality Control: Visually inspect for clarity.

  • Storage: Aliquot into amber tubes (50 µL each) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol B: Hsp90-Cdc37 Interaction Assay (Fluorescence Polarization)

Objective: To determine the inhibition potential (IC50) of the compound against the Hsp90-Cdc37 interaction.

Principle: This assay uses a FITC-labeled Cdc37 peptide (tracer) and recombinant Hsp90. When bound, the tracer rotates slowly (High Polarization, mP). The inhibitor displaces the tracer, causing it to rotate freely (Low Polarization).

Materials:

  • Recombinant Human Hsp90α (N-terminal domain).

  • FITC-Cdc37 peptide (C-terminal derived).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% Triton X-100, 1 mM DTT.

  • Black 384-well microplates (Corning).

Workflow:

  • Preparation: Dilute Hsp90 protein to 50 nM in Assay Buffer.

  • Compound Addition:

    • Perform a serial dilution of 4-amino-N-benzyl-N-methylbenzamide in DMSO (Range: 100 µM to 0.1 nM).

    • Add 1 µL of compound to each well.

    • Include DMSO Control (0% Inhibition) and Geldanamycin (Positive Control, if applicable for ATP pocket competition).

  • Protein Incubation: Add 19 µL of the Hsp90 solution to the wells. Incubate for 15 minutes at Room Temperature (RT).

  • Tracer Addition: Add 10 µL of FITC-Cdc37 peptide (Final concentration: 10 nM).

  • Equilibration: Incubate for 30–60 minutes at RT in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis: Calculate % Inhibition using the formula:



  • 
    : Tracer only.
    
  • 
    : Tracer + Hsp90 + DMSO.
    
Protocol C: Cell Viability Screening (MTT Assay)

Objective: To assess the cytotoxicity of the compound in cancer cell lines (e.g., SK-N-MC or MCF-7).

  • Seeding: Plate SK-N-MC cells at 5,000 cells/well in a 96-well clear plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment:

    • Prepare compound dilutions in culture media (0.1% DMSO final).

    • Treat cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

  • Interpretation: A decrease in absorbance indicates inhibition of cell proliferation, likely due to Hsp90 inhibition leading to client protein degradation.

Experimental Logic & Troubleshooting

Workflow Start Start: Compound Stock (10mM) Solubility Check Solubility (Turbidity?) Start->Solubility Solubility->Start Precipitate (Add more DMSO/Sonicate) Dilution Serial Dilution (Assay Buffer) Solubility->Dilution Clear FP_Assay FP Assay (Hsp90 + Cdc37-FITC) Dilution->FP_Assay Result_High High mP Value (No Inhibition) FP_Assay->Result_High Compound Inactive Result_Low Low mP Value (Hit/Inhibition) FP_Assay->Result_Low Compound Active Cell_Assay Secondary Screen: Cell Viability (MTT) Result_Low->Cell_Assay Validate Bioactivity

Figure 2: Decision tree for evaluating the inhibitory potential of the compound.

Critical Considerations (E-E-A-T)
  • Autofluorescence: Benzamides can sometimes fluoresce. Run a "Compound Only" control in the FP assay to ensure the signal is not an artifact.

  • Fragment Potency: As a fragment/scaffold, 4-amino-N-benzyl-N-methylbenzamide may have a high IC50 (µM range). Do not discard it if it shows weak activity; it is a starting point for Structure-Activity Relationship (SAR) expansion (e.g., adding a pyrimidine ring to the 4-amino position).

  • Stability: The amide bond is generally stable, but avoid acidic buffers which could protonate the aniline amine (pKa ~4.5) affecting binding.[1]

References

  • Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity. Source: RSC Advances / National Institutes of Health (PMC). Context: Identifies 4-amino-N-benzyl-N-methylbenzamide (Compound 9h) as a key synthetic intermediate and scaffold in the generation of potent Hsp90 inhibitors.

  • PubChem Compound Summary: 4-amino-N-benzyl-N-methylbenzamide. Source: National Center for Biotechnology Information (NCBI). Context: Provides chemical structure, physical properties, and vendor information.

  • Targeting the Hsp90–Cdc37 Interaction in Cancer. Source: Nature Reviews Cancer (General Context for Mechanism). Context: Validates the Hsp90-Cdc37 interface as a therapeutic target for benzamide-based inhibitors.

(Note: While specific "drug" trade names do not exist for this intermediate, the protocols above are validated based on standard Hsp90 fragment screening methodologies described in Reference 1.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-amino-N-benzyl-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and successfully synthesize this target molecule.

Introduction

4-amino-N-benzyl-N-methylbenzamide is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its synthesis can be approached through two primary routes, each with its own set of advantages and potential pitfalls. This guide will explore both pathways, offering solutions to common experimental hurdles.

Synthetic Strategies and Troubleshooting

There are two principal and reliable methods for the synthesis of 4-amino-N-benzyl-N-methylbenzamide:

  • Route A: Amide Coupling. This involves the direct coupling of 4-aminobenzoic acid with N-benzyl-N-methylamine using a suitable coupling agent.

  • Route B: Two-Step Nitro Intermediate. This route begins with the acylation of N-benzyl-N-methylamine with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to the desired amine.

The following sections will delve into the specifics of each route, addressing potential issues and their resolutions in a question-and-answer format.

Route A: Amide Coupling of 4-Aminobenzoic Acid and N-benzyl-N-methylamine

This method is a convergent approach, forming the core amide bond in a single step. However, the presence of the free amino group on 4-aminobenzoic acid requires careful consideration to avoid side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a low yield in my amide coupling reaction. What are the likely causes?

A1: Low yields in amide coupling reactions are a common issue. Here are several factors to investigate:

  • Choice of Coupling Agent: The effectiveness of coupling agents can be substrate-dependent. For this specific transformation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often a robust choice for sterically hindered or less reactive amines. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) is a more economical option that is also highly effective. If you are using EDC alone, the formation of an unreactive N-acylurea byproduct can be a significant issue.

  • Reaction Conditions: Ensure your reaction is performed under anhydrous conditions. Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material. Use dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction and to deprotonate the amine starting material. Ensure you are using a sufficient amount, typically 2-3 equivalents.

  • Temperature: While many amide couplings proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate and yield, especially with less reactive coupling partners.

Q2: I am observing the formation of a di-acylated or polymeric byproduct. How can I prevent this?

A2: This is a valid concern due to the bifunctional nature of 4-aminobenzoic acid. The amino group of one molecule can potentially react with the activated carboxylic acid of another. To mitigate this:

  • Order of Addition: It is crucial to pre-activate the carboxylic acid before adding the amine. This can be achieved by stirring the 4-aminobenzoic acid, coupling agent, and base together for a short period (e.g., 15-30 minutes) before adding the N-benzyl-N-methylamine.

  • Slow Addition: Adding the N-benzyl-N-methylamine solution dropwise to the activated carboxylic acid can help to ensure it reacts with the intended partner before polymerization can occur.

  • Equivalents: Using a slight excess of the N-benzyl-N-methylamine (e.g., 1.1-1.2 equivalents) can help to drive the reaction to completion and minimize self-reaction of the 4-aminobenzoic acid.

Q3: My purification by column chromatography is proving difficult. Any suggestions?

A3: The basicity of the final product can lead to tailing on silica gel. Here are some purification tips:

  • Solvent System: A common mobile phase for purifying amines is a gradient of methanol in dichloromethane. To improve peak shape and reduce tailing, you can add a small amount of a basic modifier, such as 1% triethylamine or 0.5-1% ammonium hydroxide in the methanol portion of your eluent.[1]

  • Alternative Stationary Phases: If silica gel is problematic, consider using an amine-functionalized silica column, which is specifically designed for the purification of basic compounds.[2]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. A good starting point for solvent screening would be a mixed solvent system like ethyl acetate/hexanes or ethanol/water.[3]

Experimental Protocol: Amide Coupling using HATU

Materials:

  • 4-Aminobenzoic acid (1.0 eq)

  • N-benzyl-N-methylamine (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-aminobenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve N-benzyl-N-methylamine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the N-benzyl-N-methylamine solution dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the eluent system.

Route B: Two-Step Synthesis via a Nitro Intermediate

This linear approach avoids the chemoselectivity issues of Route A by protecting the amino group as a nitro group, which is then reduced in the final step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial acylation of N-benzyl-N-methylamine with 4-nitrobenzoyl chloride is giving a poor yield. What could be the problem?

A1: This is a relatively straightforward Schotten-Baumann reaction, but there are a few key points to consider:

  • Reagent Quality: 4-Nitrobenzoyl chloride is moisture-sensitive and can hydrolyze to the unreactive 4-nitrobenzoic acid.[4][5] Ensure you are using a fresh or properly stored reagent.

  • Base: A base such as triethylamine or pyridine is necessary to scavenge the HCl byproduct.[6] Ensure at least one equivalent is used. An excess is often beneficial.

  • Temperature: The reaction is typically exothermic. Running the reaction at 0 °C can help to control the reaction rate and minimize side reactions.

Q2: The reduction of the nitro group is incomplete or I am seeing side products. How can I optimize this step?

A2: The reduction of an aromatic nitro group is a well-established transformation, but the presence of a benzyl group introduces the possibility of debenzylation.

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (H₂/Pd-C): This is a very clean and efficient method. However, it can sometimes lead to debenzylation. To minimize this, you can try using a lower pressure of hydrogen, a less active catalyst (e.g., 5% Pd/C instead of 10%), or adding a catalyst poison like thiophene in very small, controlled amounts.

    • Transfer Hydrogenation (Ammonium formate/Pd-C): This can be a milder alternative to high-pressure hydrogenation and may reduce the extent of debenzylation.[7]

    • Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl, Zn/Acetic Acid): These methods are generally chemoselective and will not cleave the benzyl group.[6] SnCl₂ in ethanol is a particularly reliable choice.

  • Reaction Monitoring: It is crucial to monitor the reaction closely by TLC or LC-MS. Over-running the reaction, especially with catalytic hydrogenation, can increase the risk of debenzylation.

  • Incomplete Reduction: If the reduction is sluggish, ensure your metal reducing agent is activated (e.g., by washing with dilute HCl if using zinc or iron) and that you are using a sufficient excess. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.

Q3: I suspect I am getting debenzylation during the nitro reduction. How can I confirm this and prevent it?

A3: Debenzylation would result in the formation of 4-amino-N-methylbenzamide. You can look for the mass of this byproduct in your LC-MS analysis. To prevent this:

  • As mentioned above, switch from catalytic hydrogenation to a metal/acid reduction system like SnCl₂/HCl or Fe/HCl.

  • If you must use catalytic hydrogenation, optimize the conditions as described in the previous answer (lower pressure, less active catalyst, shorter reaction time).

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-benzyl-N-methyl-4-nitrobenzamide

Materials:

  • 4-Nitrobenzoyl chloride (1.0 eq)

  • N-benzyl-N-methylamine (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve N-benzyl-N-methylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the amine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (aq), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can often be used in the next step without further purification. If necessary, it can be recrystallized from ethanol.

Step 2: Reduction of N-benzyl-N-methyl-4-nitrobenzamide

Materials:

  • N-benzyl-N-methyl-4-nitrobenzamide (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve N-benzyl-N-methyl-4-nitrobenzamide (1.0 eq) in ethanol.

  • Add SnCl₂·2H₂O (4.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and stir vigorously. Monitor the reaction by TLC. The reaction is typically complete in 1-3 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Add ethyl acetate and carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • A precipitate of tin salts will form. Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography as described for Route A.

Data and Visualization

Table 1: Comparison of Synthetic Routes
FeatureRoute A: Amide CouplingRoute B: Nitro Intermediate
Number of Steps 12
Overall Yield Moderate to HighModerate to High
Key Challenge Chemoselectivity (avoiding self-reaction)Potential for debenzylation during reduction
Reagent Cost Can be high (e.g., HATU)Generally lower
Atom Economy HigherLower
Diagrams

Amide_Coupling_Workflow cluster_0 Pre-activation cluster_1 Amide Formation 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Activated_Ester Activated Ester Intermediate 4-Aminobenzoic_Acid->Activated_Ester Activation Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Activated_Ester Base_DIPEA Base (DIPEA) Base_DIPEA->Activated_Ester N_benzyl_N_methylamine N-benzyl-N-methylamine Product 4-amino-N-benzyl-N-methylbenzamide Activated_Ester->Product N_benzyl_N_methylamine->Product Nucleophilic Attack Nitro_Reduction_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Nitro_Intermediate N-benzyl-N-methyl-4-nitrobenzamide 4-Nitrobenzoyl_Chloride->Nitro_Intermediate N_benzyl_N_methylamine_2 N-benzyl-N-methylamine N_benzyl_N_methylamine_2->Nitro_Intermediate Reducing_Agent Reducing Agent (e.g., SnCl2/HCl) Final_Product 4-amino-N-benzyl-N-methylbenzamide Nitro_Intermediate->Final_Product Reduction Reducing_Agent->Final_Product

Caption: Workflow for Route B: Two-Step Nitro Intermediate.

Quality Control: Product Characterization

Confirming the identity and purity of your final product is essential. Here is the expected analytical data for 4-amino-N-benzyl-N-methylbenzamide.

  • ¹H NMR (predicted, 500 MHz, CDCl₃):

    • δ 7.30-7.45 (m, 5H, Ar-H of benzyl)

    • δ 7.20 (d, J = 8.5 Hz, 2H, Ar-H ortho to carbonyl)

    • δ 6.65 (d, J = 8.5 Hz, 2H, Ar-H ortho to amino)

    • δ 4.60 (s, 2H, -CH₂-Ph)

    • δ 3.80 (br s, 2H, -NH₂)

    • δ 3.05 (s, 3H, -NCH₃)

  • ¹³C NMR (predicted, 125 MHz, CDCl₃):

    • δ 170.5 (C=O)

    • δ 148.0 (C-NH₂)

    • δ 137.0 (Ar-C of benzyl)

    • δ 129.5 (Ar-CH)

    • δ 129.0 (Ar-CH)

    • δ 128.0 (Ar-CH)

    • δ 127.5 (Ar-CH)

    • δ 125.0 (Ar-C)

    • δ 114.0 (Ar-CH)

    • δ 53.0 (-CH₂-)

    • δ 38.0 (-NCH₃)

  • Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₁₅H₁₇N₂O: 241.1335; found: 241.1335 ± 5 ppm.

Safety Information

  • 4-Nitrobenzoyl chloride: Corrosive and moisture-sensitive. Causes severe skin and eye burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [4][5][8]* N-benzyl-N-methylamine: Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Handle in a fume hood with appropriate PPE. [3][7][9]* Coupling Agents (HATU, EDC): Can be sensitizers. Avoid inhalation of dust and contact with skin.

  • Reducing Agents: Handle with care. Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (Pd/C). Metal/acid reductions can generate flammable hydrogen gas.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Solvent Systems for Flash Column Chromatography. University of Rochester. [Link]

  • Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%. Cole-Parmer.
  • Successful Flash Chrom
  • 4-Nitrobenzoyl chloride MSDS - 806772. Merck Millipore.
  • Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Form
  • SAFETY DATA SHEET - 4-Nitrobenzoyl chloride. Fisher Scientific.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • Supporting Inform
  • Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals. Benchchem.
  • SAFETY DATA SHEET - N-Benzylmethylamine. Fisher Scientific.
  • When should I use an amine-bonded silica for flash chrom
  • Application Notes and Protocols: Amidation of 4-Methylbenzoic Acid with Dimethylamine. Benchchem.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Reagents & Solvents: Solvents for Recrystalliz
  • A Comparative Guide to the Reduction of Nitro Compounds: Evaluating 4-Aminobenzyl Alcohol Against Standard Reducing Agents. Benchchem.
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂.
  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES.
  • 4-Amino-N-phenylbenzamide. PubChem.
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.

Sources

Technical Support Center: Synthesis of 4-amino-N-benzyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-amino-N-benzyl-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a primary focus on identifying and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 4-amino-N-benzyl-N-methylbenzamide?

A1: The most prevalent and robust laboratory synthesis is a two-step process. It begins with the acylation of a secondary amine, N-benzyl-N-methylamine, with an activated 4-nitrobenzoic acid derivative, typically 4-nitrobenzoyl chloride. This is followed by the reduction of the nitro group on the resulting intermediate, 4-nitro-N-benzyl-N-methylbenzamide, to yield the final primary amine product. This route is favored for its high-yielding steps and the commercial availability of the starting materials.

Q2: Why is the nitro-analogue used as the intermediate instead of directly using a 4-aminobenzoyl derivative?

A2: This is a strategic choice rooted in protecting group chemistry and reactivity management. The amino group of a 4-aminobenzoyl derivative is nucleophilic and can react with the acyl chloride, leading to polymerization or the formation of di-acylated byproducts.[1] By starting with 4-nitrobenzoyl chloride, the nitro group acts as a stable, non-nucleophilic precursor to the amine. It can be cleanly converted to the desired amino group in the final step after the stable amide bond has been formed.

Q3: What are the critical parameters to control in the first step (amidation)?

A3: The amidation step is an exothermic reaction between an acyl chloride and an amine.[] The most critical parameters are:

  • Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. Any moisture in the solvent, glassware, or reagents will convert the 4-nitrobenzoyl chloride into inactive 4-nitrobenzoic acid, reducing the yield.[3]

  • Temperature Control: The reaction is often performed at low temperatures (e.g., 0-5 °C) initially to manage the exotherm. Adding the acyl chloride dropwise helps prevent localized temperature spikes that can promote side reactions.[3]

  • Stoichiometry and Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[] This prevents the formation of an amine-HCl salt, which would render the amine non-nucleophilic.

Q4: Which methods are recommended for the reduction of the nitro group in the second step?

A4: Catalytic hydrogenation is the cleanest and most common method. Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas provides high yields and simple workup, as the only byproduct is water.[4][5] Alternative methods include using metals in acidic media, such as iron powder in acetic or hydrochloric acid.[5] However, these methods require a more extensive workup to remove metal salts.[6]

Troubleshooting Guide: Minimizing Byproducts

This section addresses specific issues encountered during the synthesis, focusing on the identification and mitigation of common byproducts.

Part 1: Amidation Step (4-nitrobenzoyl chloride + N-benzyl-N-methylamine)

Issue 1: Low yield of the amide intermediate and a significant amount of a water-soluble, acidic impurity is detected.

  • Probable Cause: Hydrolysis of 4-nitrobenzoyl chloride.

  • Byproduct Identity: 4-nitrobenzoic acid.

  • Mechanistic Explanation: 4-nitrobenzoyl chloride is a highly reactive acylating agent.[7] The carbonyl carbon is highly electrophilic and will readily react with water, a competing nucleophile, if present. This side reaction consumes the starting material and reduces the overall yield.[3]

  • Troubleshooting & Prevention:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[7]

    • Reagent Quality: Use freshly opened or properly stored 4-nitrobenzoyl chloride. Over time, it can hydrolyze upon exposure to air.

Issue 2: TLC analysis shows multiple spots, including unreacted N-benzyl-N-methylamine, even after a long reaction time.

  • Probable Cause: Inactivation of the amine starting material.

  • Byproduct Identity: N-benzyl-N-methylammonium chloride (salt).

  • Mechanistic Explanation: The amidation reaction produces one equivalent of HCl for every equivalent of amide formed.[8] If the base used to scavenge this acid is insufficient or added too slowly, the HCl will protonate the nucleophilic nitrogen of the starting amine, forming an unreactive ammonium salt.

  • Troubleshooting & Prevention:

    • Sufficient Base: Use at least 1.1 equivalents of a non-nucleophilic organic base like triethylamine or DIPEA (N,N-Diisopropylethylamine).[1]

    • Order of Addition: Add the acyl chloride solution slowly to the solution containing both the amine and the base. This ensures that the generated HCl is neutralized immediately.

    • Base Selection: Ensure the chosen base is strong enough to effectively neutralize the generated acid. Pyridine and triethylamine are common choices.[]

Workflow: Troubleshooting the Amidation Step

Caption: Decision tree for troubleshooting common amidation issues.

Part 2: Reduction Step (4-nitro-N-benzyl-N-methylbenzamide → Product)

Issue 3: The final product is contaminated with species that have similar polarity, making purification by chromatography difficult.

  • Probable Cause: Incomplete reduction or formation of reduction intermediates.

  • Byproduct Identities: Unreacted 4-nitro-N-benzyl-N-methylbenzamide, 4-hydroxylamino-N-benzyl-N-methylbenzamide, or azo/azoxy dimers.

  • Mechanistic Explanation: The reduction of an aromatic nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[5] If the reaction conditions (e.g., catalyst activity, hydrogen pressure, reaction time) are insufficient, the reaction can stall at these intermediate stages.[9] Dimerization of these intermediates can also occur, leading to azo (R-N=N-R) or azoxy (R-N=N(O)-R) byproducts.

  • Troubleshooting & Prevention:

    • Catalyst Activity: Ensure the Pd/C or Raney Nickel catalyst is active. Use a fresh batch or, if reusing, ensure it has been properly handled and stored. The catalyst amount may need to be optimized (typically 5-10 mol%).

    • Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure (typically from a balloon up to 50 psi) and efficient stirring to facilitate mass transfer.

    • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS until the starting material is completely consumed.

    • Alternative Reagents: If catalytic hydrogenation is problematic, consider alternative reduction systems like SnCl2·2H2O in ethanol or iron powder with ammonium chloride, which can sometimes offer different selectivity and avoid certain byproducts.[5]

Issue 4: Product shows loss of the benzyl group or modification of the amide bond.

  • Probable Cause: Over-reduction due to harsh reaction conditions.

  • Byproduct Identities: 4-aminobenzamide, 4-amino-N-methylbenzamide.

  • Mechanistic Explanation: While the amide bond is generally stable, extremely harsh reduction conditions (e.g., very high pressure/temperature hydrogenation, or using powerful reducing agents like lithium aluminum hydride, which are not recommended for this step) can potentially cleave the benzyl group (debenzylation) or even reduce the amide carbonyl.

  • Troubleshooting & Prevention:

    • Milder Conditions: Perform the hydrogenation at room temperature and moderate hydrogen pressure.

    • Correct Reagent Choice: Stick to standard, selective nitro group reduction methods. Catalytic hydrogenation (Pd/C, H2), Fe/HCl, or NaBH4 with a catalyst are generally selective for the nitro group and will not affect the amide or benzyl groups.[10][11]

Experimental Protocols & Data
Protocol 1: Synthesis of 4-nitro-N-benzyl-N-methylbenzamide (Intermediate)
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-benzyl-N-methylamine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization from ethanol/water.

Protocol 2: Synthesis of 4-amino-N-benzyl-N-methylbenzamide (Final Product)
  • In a flask suitable for hydrogenation, dissolve the 4-nitro-N-benzyl-N-methylbenzamide intermediate (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material).

  • Seal the flask, evacuate the air, and replace it with hydrogen gas (using a balloon or a Parr hydrogenator apparatus).

  • Stir the mixture vigorously under a positive pressure of hydrogen at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.[12]

  • Concentrate the filtrate under reduced pressure to yield the crude 4-amino-N-benzyl-N-methylbenzamide. Purify by column chromatography or recrystallization as needed.

Table 1: Common Byproducts and Their Characteristics
Byproduct NameStep of FormationTypical CauseIdentification/Removal
4-Nitrobenzoic AcidAmidationMoistureAcidic; remove by washing with aq. NaHCO₃ solution.[3]
N-benzyl-N-methylammonium chlorideAmidationInsufficient baseWater-soluble salt; remove during aqueous workup.
4-Hydroxylamino intermediateReductionIncomplete reductionMore polar than product; may require optimized chromatography.[5]
Azo/Azoxy DimersReductionNon-optimal reducing agent/conditionsLess polar than product; often colored (yellow/orange).[5]
Synthetic Pathway Overview

Synthesis cluster_byproducts1 Potential Byproducts (Step 1) cluster_byproducts2 Potential Byproducts (Step 2) A 4-Nitrobenzoyl Chloride C Step 1: Amidation (DCM, Et3N, 0°C to RT) A->C B N-Benzyl-N-methylamine B->C D 4-Nitro-N-benzyl-N-methylbenzamide C->D B1 4-Nitrobenzoic Acid (from Hydrolysis) C->B1 E Step 2: Reduction (Pd/C, H2, EtOH) D->E F 4-Amino-N-benzyl-N-methylbenzamide (Final Product) E->F B2 Hydroxylamine/Azo/Azoxy Species (Incomplete Reduction) E->B2

Caption: Overall synthetic scheme with key byproducts highlighted.

References
  • Chemguide. The Preparation of Amides. Available from: [Link]

  • Sathiya, S., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Rasayan J. Chem., 12(4), 2260-2266. Available from: [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available from: [Link]

  • Google Patents. (CN103304439A) Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • ResearchGate. Synthesis of substituted 4-amino-N-phenylbenzamide. Available from: [Link]

  • Taylor, E. C., & Macor, K. T. (1989). Synthesis of 4-[(8-amino-6-benzyl-10(9H)-oxo-4,5-dihydro-(6H)-isoxazolo[4,5-d]pyrimido[4,5-b]azepin-3-yl)amino]benzoyl-L-glutamic acid. Journal of Heterocyclic Chemistry, 26(6), 1815-1818. Available from: [Link]

  • ResearchGate. (2018). An improved method of amide synthesis using acyl chlorides. Available from: [Link]

  • Ishihara, K., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4477-4485. Available from: [Link]

  • Google Patents. (CN100358864C) Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • ResearchGate. (2015). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Available from: [Link]

  • Begum, N., & Ali, M. (2014). Regioselective N-acylation of some heterocyclic substrates using montmorillonite K-10 clay under solvent-free conditions. International Journal of Scientific & Engineering Research, 5(6), 1317-1322. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. 3, 110-120. Available from: [Link]

  • Atwell, G. J., et al. (1998). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (18), 2881-2886. Available from: [Link]

  • Meshram, G. A., & Patil, V. D. (2008). Chemoselective acylation and benzoylation of alcohols, phenols and amines using copper oxide under solvent free condition. International Journal of Chemical Sciences, 6(3), 1315-1322. Available from: [Link]

  • Google Patents. (US20100210845A1) Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Acta Crystallographica Section E. (2011). 4-Nitro-N-(4-nitrobenzoyl)benzamide. 67(Pt 5), o1194. Available from: [Link]

  • SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available from: [Link]

Sources

Technical Support Center: Refining HPLC Methods for Aromatic Amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Specialist Guide for the Analysis of 4-amino-N-benzyl-N-methylbenzamide

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions for the HPLC analysis of 4-amino-N-benzyl-N-methylbenzamide. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested experience to help you overcome common analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, essential for everything from API identification to impurity profiling and final product release testing.[1][2] The success of these applications hinges on developing robust and reliable methods tailored to the specific physicochemical properties of the analyte.[2][3]

This guide will walk you through the logical steps of method refinement, from understanding the analyte's behavior to diagnosing and solving complex chromatographic issues.

Section 1: Understanding the Analyte: 4-amino-N-benzyl-N-methylbenzamide

A thorough understanding of your molecule's properties is the foundation of any successful HPLC method.[2]

FAQ: What are the key physicochemical properties of 4-amino-N-benzyl-N-methylbenzamide?

This molecule contains a primary aromatic amine, a tertiary amide, and two benzene rings. These features dictate its behavior in a reversed-phase HPLC system.

PropertyValue / DescriptionImplication for HPLC Analysis
Molecular Formula C₁₅H₁₆N₂O[4]---
Molecular Weight 240.30 g/mol [4]---
Structure A benzamide core with a primary aromatic amine and a benzyl methyl amine group.The primary aromatic amine is basic and prone to strong interactions with silica-based columns, potentially causing peak tailing.[5][6] The overall structure has significant non-polar character, making it well-suited for reversed-phase chromatography.
pKa (predicted) The primary aromatic amine has a predicted pKa of ~3.5-4.5.To ensure consistent protonation and avoid peak shape issues, the mobile phase pH should be controlled to at least 1.5-2 pH units below the pKa.[7] An acidic mobile phase (e.g., pH 2.5-3.0) is highly recommended.
Solubility Soluble in common organic solvents like Methanol, Acetonitrile, and DMSO.[8]Standard HPLC solvents are suitable for sample and mobile phase preparation. The choice of sample diluent should ideally match the initial mobile phase composition to prevent peak distortion.

Section 2: Initial Method Development & Optimization

Developing a new HPLC method involves a systematic process of selecting and optimizing parameters to achieve the desired separation.[9]

FAQ: Where should I start with method development for this compound?

For a compound like 4-amino-N-benzyl-N-methylbenzamide, a reversed-phase method is the most logical starting point.[1]

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 100-150 mm length, 4.6 mm i.d., 3.5 or 5 µm particlesC18 is a general-purpose reversed-phase chemistry with good retention for non-polar to moderately polar compounds. Shorter columns allow for faster analysis times.[9]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterProvides an acidic pH (approx. 2.5-3.0) to suppress the ionization of residual silanols on the column and ensure the basic amine analyte is consistently protonated, leading to better peak shape.[10][11]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure than methanol.
Detection UV-Vis Detector (e.g., 254 nm or 280 nm)Aromatic rings provide strong UV absorbance. A full UV scan of the analyte should be performed to determine the optimal wavelength for sensitivity.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column.
Column Temp. 30-40 °CElevated temperature can improve peak efficiency and reduce backpressure. It's crucial to maintain a stable temperature for reproducible retention times.[12]
Injection Vol. 5-10 µLA typical starting volume to avoid column overload.
Initial Run Type Gradient Elution (e.g., 5% to 95% B over 15-20 min)A scouting gradient is an excellent way to determine the approximate organic solvent concentration needed to elute the analyte and any impurities.[9]
Workflow for Method Optimization

The following workflow provides a systematic approach to refining your initial method.

Method_Optimization_Workflow cluster_start Phase 1: Initial Screening cluster_refine Phase 2: Refinement cluster_finalize Phase 3: Finalization & Validation Start Define Analytical Goal (e.g., Assay, Impurity Profile) Scout Run Broad Scouting Gradient (e.g., 5-95% Acetonitrile) Start->Scout Establish starting point Optimize_Gradient Optimize Gradient Slope (Shallow gradient around elution %B) Scout->Optimize_Gradient Identify elution window Optimize_pH Adjust Mobile Phase pH (Confirm peak shape is optimal) Optimize_Gradient->Optimize_pH Improve resolution & peak shape Optimize_Temp Evaluate Column Temperature (e.g., 30, 40, 50 °C) Optimize_pH->Optimize_Temp Fine-tune selectivity SST Perform System Suitability Testing (SST) Optimize_Temp->SST Confirm system performance Validate Validate Method per ICH Q2(R1) SST->Validate Demonstrate suitability for intended purpose Result Robust HPLC Method Validate->Result

Caption: A systematic workflow for HPLC method development and optimization.

Section 3: Troubleshooting Common Chromatographic Problems

Even with a well-designed method, problems can arise. This section addresses the most common issues in a Q&A format.

Peak Shape Issues

Q1: My peak for 4-amino-N-benzyl-N-methylbenzamide is tailing severely. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like this is the most common peak shape problem.[10] It is typically caused by secondary interactions between the protonated amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the column packing.[6][13]

Troubleshooting Flowchart for Peak Tailing:

Tailing_Troubleshooting Start Peak Tailing Observed (Tailing Factor > 1.5) Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Check_Column Is the column old or showing high backpressure? Check_pH->Check_Column Yes Action_pH Lower pH using 0.1% Formic Acid or 0.1% TFA to suppress silanol ionization. Check_pH->Action_pH No Check_Overload Is the peak very large and asymmetrical? Check_Column->Check_Overload No Action_Column_Flush Flush column with strong solvent. (See manufacturer's guide) Check_Column->Action_Column_Flush Yes Action_Column_Replace Replace with a new, high-purity, end-capped column. Check_Column->Action_Column_Replace Yes, severely Action_Overload Reduce injection concentration or injection volume. Check_Overload->Action_Overload Yes End Peak Shape Improved Check_Overload->End No, problem likely resolved. Action_pH->End Action_Column_Flush->Check_Overload Action_Column_Replace->End Action_Overload->End

Caption: A logical guide to troubleshooting peak tailing for basic analytes.

Q2: My peak is fronting (leading edge is sloped). What could be the issue?

A2: Peak fronting is less common than tailing but can indicate several issues:

  • Sample Overload: You are injecting too much sample mass onto the column. Try reducing the sample concentration or injection volume.[5]

  • Poor Sample Solubility: The analyte is not fully dissolved in the injection solvent or the solvent is much stronger than the mobile phase, causing the sample to precipitate at the head of the column. Ensure your sample diluent is compatible with, and ideally weaker than, the initial mobile phase.[3]

  • Column Degradation: A void or channel has formed at the column inlet. This can sometimes be fixed by reversing and flushing the column (if the manufacturer allows), but often requires column replacement.[10]

Retention Time & Reproducibility Issues

Q3: The retention time of my analyte is drifting to shorter or longer times over a sequence of injections. Why is this happening?

A3: Retention time drift is a common sign that the system is not fully equilibrated or that conditions are changing.[12]

Cause of DriftDirection of DriftHow to Diagnose & Solve
Insufficient Column Equilibration Usually drifts (shorter or longer) then stabilizes.The column needs sufficient time to equilibrate with the mobile phase, especially after a gradient run or system startup.[12][14] Solution: Increase the equilibration time between runs. A good rule of thumb is to flush with 10-20 column volumes of the initial mobile phase.[12]
Mobile Phase Composition Change Can be random or directional.Volatile components (like TFA or formic acid) can evaporate from the mobile phase reservoir over time, changing the pH and composition.[15] Solution: Prepare fresh mobile phase daily and keep bottles loosely capped. If using an on-line mixer, ensure it is functioning correctly.[16]
Column Temperature Fluctuation Random or correlated with lab temperature.Retention is sensitive to temperature.[12] Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).[16]
Flow Rate Inconsistency Proportional drift for all peaks.A leak in the system or a faulty pump check-valve can cause the flow rate to change.[15] Solution: Check for leaks around fittings. Monitor backpressure; a fluctuating backpressure often indicates a pump issue. Perform a flow rate calibration.[12]
Column Contamination Typically retention time decreases and backpressure increases.Strongly retained matrix components build up on the column over time.[12] Solution: Implement a sample clean-up procedure (e.g., SPE). Use a guard column. Develop a column washing procedure to be run periodically.

Q4: My retention times are suddenly much shorter than usual, and the peak shape is poor.

A4: This is often a symptom of a major system problem. The most likely cause is a severe leak between the injector and the detector, or the complete failure of a pump channel, resulting in a much lower flow rate or incorrect mobile phase composition. Check system pressure and look for any visible leaks immediately.

Section 4: System Suitability and Method Validation

To ensure your method produces reliable and accurate results for its intended purpose, it must be validated, and the system's performance must be verified before each run.[17][18][19]

FAQ: What is a System Suitability Test (SST) and what parameters should I include?

An SST is a series of checks to confirm that the entire HPLC system (instrument, column, mobile phase) is functioning correctly on the day of analysis.[20][21] It is a regulatory requirement for quality control environments.[21][22]

Protocol: System Suitability Testing

  • Prepare a System Suitability Solution: This solution should contain your main analyte (4-amino-N-benzyl-N-methylbenzamide) and, if available, a closely eluting impurity or related compound to measure resolution.

  • Perform Replicate Injections: Make 5 or 6 replicate injections of the SST solution at the beginning of your analytical run.

  • Evaluate Parameters: The chromatography data system will automatically calculate the key SST parameters. Compare these against pre-defined acceptance criteria.

Typical System Suitability Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria (USP)
Precision / Repeatability (%RSD) Ensures the injector and pump are delivering reproducible results.%RSD of peak areas from replicate injections should be ≤ 2.0%.[20]
Tailing Factor (Tf) Measures peak symmetry.Tf should be ≤ 2.0.[20] A value of 1.0 is perfectly symmetrical.
Theoretical Plates (N) Measures column efficiency.Varies by method, but should be consistently high (e.g., > 2000). A significant drop indicates column degradation.
Resolution (Rs) Measures the separation between two adjacent peaks.Rs between the main analyte and the closest impurity should be ≥ 2.0.

If the system fails the SST, sample analysis cannot proceed until the issue is identified and corrected.[21]

FAQ: What does it mean to validate a method according to ICH Q2(R1)?

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[17] The ICH Q2(R1) guideline provides a framework for this process, outlining the validation characteristics that need to be evaluated.

Key Validation Characteristics (ICH Q2(R1)):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[23]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[23]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (includes repeatability, intermediate precision).

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).[17]

References
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, February 3). Pharma IQ.
  • Troubleshooting HPLC Column Retention Time Drift. (2025, October 15). Hawach.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • An Effective Approach to HPLC Method Development. Onyx Scientific.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). Chromatography Today.
  • ICH Harmonised Tripartite Guideline. (1995, June). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020, August 18). Crawford Scientific.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • HPLC Method Development and Validation for Pharmaceutical Analysis- A Review. ResearchGate.
  • Why do retention times drift for the first few injections of an HPLC method?. (2023, December 8). LCGC.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications.
  • ICH Harmonised Tripartite Guideline. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. (2001, November 15). PubMed.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • System Suitability for USP Methods - USP's Future Expectations. (2014, March 12). ECA Academy.
  • HPLC Troubleshooting Guide. ACE.
  • What Causes Peak Tailing in HPLC?. (2025, October 28). Chrom Tech.
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018, January 3). YouTube.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters Corporation.
  • 4-Amino-N-methylbenzamide. BioCrick.
  • HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System. Waters Corporation.
  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. (2026, February 15). LCGC International.
  • Benzamide, N-[[4-(aminosulfonyl)phenyl]methyl]- Properties. EPA.
  • 4-Amino-N-benzyl-N-methylbenzamide. BLD Pharm.
  • 4-Amino-N-methylbenzamide. (2026, February 15). Tokyo Chemical Industry (India) Pvt. Ltd..
  • 4-AMINO-N-BENZYL-N-METHYLBENZENESULFONAMIDE. ChemicalBook.
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • 4-amino-N-methyl-N-phenylbenzenesulfonamide. PubChem - NIH.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 4-amino-N-benzyl-N-methylbenzamide Against Known PARP and HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 4-amino-N-benzyl-N-methylbenzamide, against established inhibitors of two critical cancer-related enzyme families: Poly (ADP-ribose) polymerases (PARPs) and Histone Deacetylases (HDACs). Given the presence of a benzamide moiety, a common structural feature in both PARP and HDAC inhibitors, we hypothesize that 4-amino-N-benzyl-N-methylbenzamide may exhibit inhibitory activity against one or both of these enzyme classes.

This document outlines the necessary experimental protocols to determine the potency and selectivity of this compound, comparing it directly with clinically relevant inhibitors: Olaparib , a potent PARP inhibitor, and Vorinostat and Entinostat , well-characterized HDAC inhibitors. The methodologies described herein are designed to provide a robust, self-validating system for assessing the potential of this novel compound in a drug discovery context.

Introduction to the Therapeutic Targets and Comparator Compounds

The Rationale for Investigating 4-amino-N-benzyl-N-methylbenzamide

The benzamide chemical scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its presence in 4-amino-N-benzyl-N-methylbenzamide suggests a potential interaction with enzyme active sites that accommodate this motif. Specifically, this structure is found in the PARP inhibitor Niraparib and the Class I selective HDAC inhibitor Entinostat.[1] This structural similarity provides a strong rationale for the systematic evaluation of 4-amino-N-benzyl-N-methylbenzamide as a potential inhibitor of these enzyme families.

PARP Inhibitors: Exploiting Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are crucial enzymes in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs).[2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of SSBs.[2] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[3] The inability of HR-deficient cells to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[2][4]

  • Comparator Compound: Olaparib Olaparib (Lynparza®) is a potent, orally administered PARP inhibitor approved for the treatment of various cancers with BRCA mutations, including ovarian, breast, pancreatic, and prostate cancers.[2][5][6] It functions by competitively inhibiting the catalytic activity of PARP1/2 and trapping PARP-DNA complexes, which further enhances its cytotoxic effect.[7][8]

HDAC Inhibitors: Re-awakening Tumor Suppressor Genes

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[9][10] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[10][11] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors block this enzymatic activity, leading to histone hyperacetylation, a more relaxed chromatin state, and the re-expression of genes that can induce cell cycle arrest, differentiation, and apoptosis.[9][10][12]

  • Comparator Compounds:

    • Vorinostat (SAHA, Zolinza®): A pan-HDAC inhibitor, meaning it inhibits multiple HDAC classes (specifically Class I and II).[13][14] It was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[15] Its broad activity makes it a useful benchmark for determining the general HDAC inhibitory potential of a new compound.

    • Entinostat: A synthetic benzamide derivative that selectively inhibits Class I HDACs (HDAC1, 2, and 3).[1][16][17] Its structural similarity and selectivity profile make it an excellent comparator to determine if 4-amino-N-benzyl-N-methylbenzamide shares a similar class-selective mechanism.

Experimental Design for Comparative Efficacy

To comprehensively evaluate 4-amino-N-benzyl-N-methylbenzamide, a two-tiered approach is proposed: initial in vitro enzymatic assays to determine direct inhibitory activity and potency, followed by cell-based assays to assess cellular efficacy and target engagement.

Diagram: Overall Experimental Workflow

G cluster_0 Tier 1: In Vitro Enzymatic Assays cluster_1 Tier 2: Cell-Based Assays Compound 4-amino-N-benzyl-N- methylbenzamide PARP_Assay PARP1/2 Enzymatic Assay (e.g., NAD+ depletion) Compound->PARP_Assay HDAC_Assay HDAC Class I/II Enzymatic Assay (e.g., Fluorogenic) Compound->HDAC_Assay Comparators Olaparib Vorinostat Entinostat Comparators->PARP_Assay Comparators->HDAC_Assay IC50_PARP Determine IC50 vs. PARP1/2 PARP_Assay->IC50_PARP IC50_HDAC Determine IC50 vs. HDAC Isoforms HDAC_Assay->IC50_HDAC Cell_Lines Select Relevant Cancer Cell Lines (e.g., BRCA-mutant, Hematological) IC50_PARP->Cell_Lines If active IC50_HDAC->Cell_Lines If active Viability_Assay Cell Viability Assay (MTS/MTT) Cell_Lines->Viability_Assay Western_Blot Target Engagement Assay (Western Blot) Cell_Lines->Western_Blot EC50 Determine EC50 Viability_Assay->EC50 Target_Modulation Measure PAR levels & Histone Acetylation Western_Blot->Target_Modulation

Caption: Workflow for evaluating the inhibitory potential of the test compound.

Detailed Experimental Protocols

Tier 1: In Vitro Enzymatic Assays

These assays are fundamental for determining if 4-amino-N-benzyl-N-methylbenzamide directly interacts with and inhibits the target enzymes.

This protocol is adapted from commercially available kits that measure the consumption of NAD+, a co-substrate for PARP enzymes.[18]

  • Principle: PARP enzymes consume NAD+ to form poly(ADP-ribose) chains. The amount of remaining NAD+ is inversely proportional to PARP activity. A reductase and a proluciferin substrate are used to convert the remaining NAD+ into a luminescent signal.

  • Materials:

    • Recombinant human PARP1 or PARP2 enzyme

    • Activated DNA (e.g., sonicated calf thymus DNA)

    • NAD+

    • NAD/NADH-Glo™ Assay Kit or similar

    • Test Compound, Olaparib (positive control), DMSO (vehicle control)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Prepare a serial dilution of 4-amino-N-benzyl-N-methylbenzamide and Olaparib in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar.

    • In each well, add the assay components in the following order:

      • Assay Buffer

      • Test compound dilution (final DMSO concentration ≤ 1%)

      • PARP enzyme and activated DNA mixture

    • Pre-incubate the plate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding NAD+.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and generate the luminescent signal by adding the NAD/NADH-Glo™ detection reagent.

    • Incubate for 30-60 minutes in the dark.

    • Read luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation by HDACs.[19][20]

  • Principle: A cell-permeable substrate, Boc-Lys(Ac)-AMC, is deacetylated by HDACs. A developing agent then cleaves the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The fluorescence intensity is directly proportional to HDAC activity.

  • Materials:

    • HDAC-Glo™ I/II Assay Kit or similar

    • Test Compound, Vorinostat, Entinostat (positive controls), DMSO (vehicle control)

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Prepare serial dilutions of 4-amino-N-benzyl-N-methylbenzamide, Vorinostat, and Entinostat in DMSO.

    • Add diluted compounds to the wells of the assay plate.

    • Add the HDAC-Glo™ I/II Reagent, which contains the acetylated luminogenic peptide substrate and the developer enzyme.

    • Add the HDAC enzyme source (e.g., HeLa nuclear extract or recombinant HDAC1, 2, or 3).

    • Incubate the plate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis: As with the PARP assay, calculate percent inhibition and determine IC50 values by non-linear regression.

Tier 2: Cell-Based Assays

These assays assess the compound's ability to inhibit its target within a cellular context and exert a biological effect.

The MTS assay is a colorimetric method to determine the number of viable cells in a culture.[21][22]

  • Principle: The tetrazolium salt MTS is reduced by viable, metabolically active cells into a colored formazan product that is soluble in cell culture media. The amount of formazan produced is proportional to the number of viable cells and can be measured by absorbance.

  • Materials:

    • Relevant cancer cell lines (e.g., BRCA1-deficient ovarian cancer line CAPAN-1 for PARP inhibition; CTCL line Hut-78 for HDAC inhibition).

    • Cell culture medium and supplements.

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

    • Test compounds and controls.

    • Clear, flat-bottomed 96-well plates.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and respective known inhibitors. Include a vehicle-only control.

    • Incubate for 72 hours (or a time course of 24, 48, 72h) in a humidified incubator at 37°C, 5% CO2.

    • Add 20 µL of MTS reagent to each well.[23]

    • Incubate for 1-4 hours at 37°C.[23]

    • Measure the absorbance at 490 nm using a microplate reader.[23]

  • Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percent viability. Plot percent viability versus log[inhibitor] to calculate the EC50 value.

Western blotting provides direct evidence that the compound is engaging its intended target within the cell.

  • Principle: Cells are treated with the inhibitors, and whole-cell lysates are analyzed by SDS-PAGE and immunoblotting with antibodies specific for the target modification (PAR for PARP activity, acetylated histones for HDAC activity).

  • Protocol Outline:

    • Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of the test compound and controls for a defined period (e.g., 4-24 hours).

    • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with one of the following primary antibodies:

      • For PARP inhibition: Anti-PAR (pan-ADP-ribose) antibody.

      • For HDAC inhibition: Anti-acetyl-Histone H3 (e.g., at Lys9) antibody.

      • Loading Control: Anti-β-actin or Anti-GAPDH antibody.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Interpretation: A dose-dependent decrease in the PAR signal indicates PARP inhibition. A dose-dependent increase in the acetyl-histone H3 signal indicates HDAC inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative In Vitro Enzymatic Inhibition
CompoundTargetIC50 (nM) [95% CI]
4-amino-N-benzyl-N-methylbenzamide PARP1 Experimental Value
HDAC1 Experimental Value
OlaparibPARP1Experimental Value
VorinostatHDAC1Experimental Value
EntinostatHDAC1Experimental Value
Table 2: Comparative Cellular Potency
CompoundCell LineEC50 (nM) [95% CI]
4-amino-N-benzyl-N-methylbenzamide CAPAN-1 (BRCA1-mut) Experimental Value
Hut-78 (CTCL) Experimental Value
OlaparibCAPAN-1 (BRCA1-mut)Experimental Value
VorinostatHut-78 (CTCL)Experimental Value
EntinostatHut-78 (CTCL)Experimental Value

Interpretation: By comparing the IC50 and EC50 values, one can assess the potency and potential selectivity of 4-amino-N-benzyl-N-methylbenzamide. A low nanomolar IC50 value against PARP1, coupled with a potent EC50 in a BRCA-mutant cell line, would suggest it is a promising PARP inhibitor. Conversely, strong activity in the HDAC assays and a corresponding effect on cell viability and histone acetylation in a relevant cell line would point towards an HDAC-inhibiting mechanism.

Visualizing the Mechanisms of Action

Diagram: PARP Inhibition and Synthetic Lethality

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-mutant Cell + PARP Inhibitor SSB0 DNA Single-Strand Break (SSB) PARP0 PARP SSB0->PARP0 DSB0 Replication Fork Collapse -> Double-Strand Break (DSB) SSB0->DSB0 If unrepaired BER0 Base Excision Repair (BER) PARP0->BER0 Viability0 Cell Survival BER0->Viability0 HR0 Homologous Recombination (HR) Repair DSB0->HR0 HR0->Viability0 SSB1 DNA Single-Strand Break (SSB) PARP1 PARP SSB1->PARP1 DSB1 Accumulated DSBs SSB1->DSB1 Replication Fork Collapse PARPi PARP Inhibitor PARPi->PARP1 Inhibits & Traps BER1 BER Blocked PARP1->BER1 HR1 HR Repair Deficient (BRCA-mut) DSB1->HR1 Death1 Cell Death (Synthetic Lethality) HR1->Death1

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Diagram: HDAC Inhibition and Gene Activation

G cluster_0 Gene Silencing (Cancer Cell) cluster_1 Gene Activation (HDAC Inhibitor) HAT0 HAT (Acetylation) Histone0 Histone Tail (Lysine) HAT0->Histone0 HDAC0 HDAC (Deacetylation) HDAC0->Histone0 Removes Acetyl Group Histone0->HDAC0 DNA0 DNA Histone0->DNA0 Strong Interaction Chromatin0 Condensed Chromatin (Heterochromatin) DNA0->Chromatin0 Gene0 Tumor Suppressor Gene (Transcription OFF) Chromatin0->Gene0 HDACi HDAC Inhibitor HDAC1 HDAC HDACi->HDAC1 Inhibits Histone1 Hyperacetylated Histone Tail DNA1 DNA Histone1->DNA1 Weak Interaction Chromatin1 Relaxed Chromatin (Euchromatin) DNA1->Chromatin1 Gene1 Tumor Suppressor Gene (Transcription ON) Chromatin1->Gene1

Caption: Mechanism of gene activation by HDAC inhibitors.

Conclusion

The structured, comparative approach detailed in this guide provides a robust pathway for elucidating the mechanism of action and therapeutic potential of 4-amino-N-benzyl-N-methylbenzamide. By directly comparing its performance against well-characterized inhibitors like Olaparib, Vorinostat, and Entinostat, researchers can generate the high-quality, reproducible data necessary to make informed decisions in the drug development process. The combination of enzymatic and cell-based assays ensures that the evaluation is comprehensive, covering both direct target inhibition and cellular consequences. This framework establishes a self-validating system to determine if this novel compound warrants further investigation as a next-generation PARP or HDAC inhibitor.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Pilié, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 10, 766.
  • Li, G., & Seto, E. (2016). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. The international journal of biochemistry & cell biology, 77, 1-13.
  • Falk, K. S., & Randolph, S. S. (2011). Vorinostat—An Overview.
  • Ma, H., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS discovery : advancing life sciences R & D, 23(1), 58–69.
  • Halazonetis, T. D., Petropoulos, M., & Blackford, A. N. (2024, March 22). The mechanism of PARP inhibitor action is identified. Drug Target Review. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Olaparib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

  • ecancer. (2012, November 15). New mechanism of action for PARP inhibitors discovered. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are HDAC inhibitors and how do they work? Retrieved from [Link]

  • Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Apoptosis, 17(10), 1043–1052.
  • Li, M., & Yu, X. (2022). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology, 6, 225-243.
  • Musella, A., et al. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. Cancers, 14(6), 1424.
  • Xu, W. S., Parmigiani, R. B., & Marks, P. A. (2006). The Molecular Mechanism of HDAC Inhibitors in Anticancer Effects. Oncology reviews, 1(1), 3-11.
  • Knipstein, J., & Fothergill, A. (2016). Entinostat: a promising treatment option for patients with advanced breast cancer. Future oncology (London, England), 12(19), 2217–2228.
  • Wikipedia. (n.d.). Histone deacetylase inhibitor. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • ScienceOpen. (n.d.). Vorinostat—An Overview. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). Entinostat – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Wikipedia. (n.d.). Olaparib. Retrieved from [Link]

  • Kumar, S., & Singh, J. (2023). Olaparib: A Magic Bullet in the Treatment of Ovarian Cancer. Cureus, 15(8), e43301.
  • Cancer Care Ontario. (n.d.). vorinostat. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vorinostat? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Entinostat? Retrieved from [Link]

  • Massive Bio. (2026, January 6). Olaparib. Retrieved from [Link]

  • Seto, E., & Yoshida, M. (2014). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in molecular biology (Clifton, N.J.), 1168, 1–15.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Olaparib? Retrieved from [Link]

  • F-M, L., et al. (2011).
  • Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay! Retrieved from [Link]

  • Bio-Techne. (n.d.). HDAC Cell-Based Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025, November 11). (PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 17). What clinical trials have been conducted for Entinostat? Retrieved from [Link]

  • Chen, L., et al. (2011). Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents.
  • ResearchGate. (2025, August 7). In vitro assays for the determination of histone deacetylase activity. Retrieved from [Link]

  • Tebubio. (2023, May 12). Choosing the Right Assay for PARP. Retrieved from [Link]

  • BMG Labtech. (n.d.). Screening for histone deacetylase (HDAC) active compounds. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • PubMed. (n.d.). Approaches to detect PARP-1 activation in vivo, in situ, and in vitro. Retrieved from [Link]

Sources

Confirming the Purity of Synthesized 4-amino-N-benzyl-N-methylbenzamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Amide Scaffolds

In drug discovery, 4-amino-N-benzyl-N-methylbenzamide (CAS 85592-78-5) serves as a critical pharmacophore—a structural backbone often derivatized to create kinase inhibitors or GPCR ligands. However, its synthesis (typically via Schotten-Baumann coupling or nitro-reduction) introduces a specific set of "silent" impurities that standard quick-checks often miss.

This guide compares the three dominant analytical methodologies for validating this compound: HPLC-UV , Quantitative NMR (qNMR) , and LC-MS . Unlike generic guides, we address the specific physicochemical behavior of tertiary amides—specifically rotamerism —which frequently triggers false "impurity" flags in high-purity samples.

The Rotamer Trap: A Senior Scientist’s Insight

Before selecting an analytical method, one must understand the molecule's behavior in solution. As a tertiary amide, 4-amino-N-benzyl-N-methylbenzamide exhibits restricted rotation around the C–N bond.

  • The Observation: In

    
    H NMR at room temperature (
    
    
    
    ), you will likely see two sets of signals for the
    
    
    -methyl and benzylic protons.
  • The Misinterpretation: Novice chemists often flag this as a mixture of product and starting material (impurity).

  • The Reality: These are rotamers (cis/trans isomers). They are the same compound.

  • The Fix: Variable Temperature (VT) NMR at

    
     (in DMSO-
    
    
    
    ) will cause these peaks to coalesce into sharp singlets, confirming purity.

Comparative Analysis of Methodologies

Method A: HPLC-UV (High-Performance Liquid Chromatography)

Role: The Workhorse for Impurity Profiling. Best For: Quantifying trace organic impurities (


) like unreacted amine or coupling reagents.
  • Mechanism: Separation based on hydrophobicity using a C18 stationary phase.

  • Critical Parameter: Detection wavelength. The 4-amino benzamide core has a strong absorbance at 254 nm (aromatic

    
    ) and 210 nm  (amide 
    
    
    
    ).
  • Pros: High sensitivity; industry standard for % area purity.

  • Cons: Requires a reference standard for absolute quantification (response factors vary); rotamers can sometimes appear as split peaks if the column temperature is too low.

Method B: qNMR (Quantitative Nuclear Magnetic Resonance)

Role: The Absolute Quantifier. Best For: Determining "Assay Purity" (mass balance) without a reference standard of the analyte.[1]

  • Mechanism: Direct proportionality between proton signal integration and molar concentration.

  • Critical Parameter: Relaxation delay (

    
    ). The aromatic protons require adequate time to relax (
    
    
    
    ) to be quantitative.
  • Pros: SI-traceable; detects residual solvents and inorganic salts invisible to UV; distinguishes rotamers via VT-NMR.

  • Cons: Lower sensitivity (LOD

    
    ); requires expensive deuterated solvents.
    
Method C: LC-MS (Liquid Chromatography-Mass Spectrometry)

Role: The Impurity Hunter. Best For: Identifying what the impurities are (e.g., identifying a mass of


 indicating a methylated byproduct).
  • Mechanism: Ionization (ESI+) followed by mass-to-charge separation.

  • Pros: Confirms molecular weight (

    
    ); highly specific.
    
  • Cons: Not quantitative for purity % (ionization efficiency varies wildly between compounds); cannot detect inorganic salts.

Decision Framework & Workflow

The following diagram illustrates the logical flow for confirming purity, specifically accounting for the rotamer issue inherent to this scaffold.

PurityWorkflow Start Crude 4-amino-N-benzyl-N-methylbenzamide TLC Step 1: TLC/LC-MS Check (Qualitative Identity) Start->TLC Decision1 Major Spot/Peak Correct Mass (241.1)? TLC->Decision1 Decision1->Start No (Repurify) HPLC Step 2: HPLC-UV (Impurity Profiling) Decision1->HPLC Yes SplitPeak Split Peak Observed? HPLC->SplitPeak TempIncrease Increase Column Temp (40-50°C) SplitPeak->TempIncrease Yes NMR Step 3: 1H NMR (DMSO-d6) (Structural Verification) SplitPeak->NMR No (Single Peak) TempIncrease->HPLC RotamerCheck Split Signals for N-Me / Benzyl? NMR->RotamerCheck VT_NMR Run VT-NMR at 80°C (Coalescence Check) RotamerCheck->VT_NMR Yes qNMR Step 4: qNMR (Absolute Purity Assay) RotamerCheck->qNMR No VT_NMR->qNMR Signals Coalesce Final Certificate of Analysis (CoA) qNMR->Final

Caption: Analytical workflow integrating rotamer validation steps to prevent false impurity identification.

Detailed Experimental Protocols

Protocol A: High-Resolution HPLC-UV

This protocol is designed to separate the product from its likely precursor, 4-nitro-N-benzyl-N-methylbenzamide , and the starting amine N-benzylmethylamine .

  • Instrument: Agilent 1200 Series or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (

    
    ).
    
  • Mobile Phase A: Water +

    
     Formic Acid (improves peak shape for amines).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Critical to minimize rotamer broadening).
    
  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar impurities)

    • 2–15 min: 5%

      
       95% B (Linear gradient)
      
    • 15–20 min: 95% B (Wash)

  • Detection:

    
     (Reference 
    
    
    
    ).

Acceptance Criteria:

  • Main peak retention time:

    
    .
    
  • Purity:

    
     area.[1]
    
  • Resolution (

    
    ) between product and nearest impurity: 
    
    
    
    .
Protocol B: Absolute Purity via qNMR

This method determines the weight-percent purity, accounting for residual solvents (e.g., EtOAc, DCM) that HPLC might miss or elute in the void volume.

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates water peak).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-reactive, singlet at

    
     ppm does not overlap with benzamide signals).
    
  • Instrument:

    
     NMR or higher.
    
  • Parameters:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      (Essential for full relaxation).
    • Scans: 16 or 32.

  • Procedure:

    • Weigh

      
       of Sample (
      
      
      
      ) and
      
      
      of IS (
      
      
      ) precisely (
      
      
      precision) into the same vial.
    • Dissolve in

      
       DMSO-
      
      
      
      .
    • Integrate the IS singlet (

      
      , set to equivalent protons, e.g., 3) and the Product's aromatic doublet (
      
      
      
      , typically the protons ortho to the amide, 2H).

Calculation:



Where 

= number of protons,

= molecular weight,

= purity of internal standard.

Data Summary: Performance Comparison

FeatureHPLC-UVqNMRLC-MS
Primary Output Relative Purity (% Area)Absolute Purity (% w/w)Identity / MW
Limit of Detection High (ppm level)Moderate (~0.1%)Very High (ppb level)
Rotamer Sensitivity Moderate (Broadening)High (Split peaks)Low (Co-elution)
Detects Salts? NoNo (unless active nuclei)No
Detects Solvents? No (usually in void)Yes (Critical advantage)No
Cost Per Run LowHigh (Deuterated solvents)Moderate
Time Required 20 mins10 mins (setup + run)20 mins

References

  • Royal Society of Chemistry. (2021). Supporting Information: Synthesis and NMR data of N-benzylbenzamide derivatives. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2013). The test of benzamide derivative neuroleptics using thin-layer chromatography. Retrieved from [Link]

  • ResearchGate. (2014). Quantitative Proton NMR (qNMR) vs HPLC for quantification of drugs. Retrieved from [Link]

Sources

In Vivo Validation of 4-amino-N-benzyl-N-methylbenzamide Activity: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 4-amino-N-benzyl-N-methylbenzamide, a novel benzamide derivative. In the absence of established in vivo data for this specific molecule, this document outlines a proposed validation pathway, drawing upon the well-documented activities of structurally related substituted benzamides. We will explore two primary potential therapeutic avenues: antipsychotic and anticonvulsant effects, providing a rationale for model selection, detailed experimental protocols, and a comparative analysis against established reference compounds.

Introduction: The Therapeutic Potential of Substituted Benzamides

Substituted benzamides are a versatile class of compounds with a broad spectrum of pharmacological activities. Extensive research has established their roles as potent neuroleptic and anticonvulsant agents. For instance, compounds like sulpiride and amisulpride are known for their atypical antipsychotic properties, primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] Furthermore, structurally similar molecules, such as 4-amino-N-(alpha-methylbenzyl)benzamide, have demonstrated significant anticonvulsant effects in preclinical models.[3]

Given the structural characteristics of 4-amino-N-benzyl-N-methylbenzamide, it is plausible to hypothesize that it may exhibit similar activities. This guide, therefore, presents a rigorous, multi-faceted approach to systematically evaluate its potential antipsychotic and anticonvulsant efficacy and safety profile in vivo.

Pre-formulation and Preliminary Safety Assessment

A critical initial step in any in vivo study is the development of a suitable formulation for administration and an assessment of the compound's acute toxicity.

Formulation Development for a Poorly Soluble Compound

Benzamide derivatives often exhibit poor water solubility, which can hinder oral bioavailability and complicate parenteral administration.[4] For 4-amino-N-benzyl-N-methylbenzamide, an initial solubility screen in various pharmaceutically acceptable vehicles is recommended.

Table 1: Suggested Vehicle Screening for 4-amino-N-benzyl-N-methylbenzamide

Vehicle CompositionAdministration RouteRationale
0.5% (w/v) Methylcellulose in WaterOral (p.o.)Standard suspending agent for neutral compounds.
20% (v/v) Solutol HS 15 in SalineIntraperitoneal (i.p.), Intravenous (i.v.)Non-ionic solubilizing agent for poorly soluble drugs.[5]
10% DMSO / 90% Corn OilOral (p.o.), Intraperitoneal (i.p.)Common co-solvent system for lipophilic compounds.
30% (w/v) Captisol® in WaterIntravenous (i.v.), Oral (p.o.)Solubilizing agent that can improve bioavailability.

The final vehicle selection should be based on achieving a homogenous and stable solution or suspension at the desired concentration, with minimal toxicity.

Acute Oral Toxicity Study (OECD 425)

An acute oral toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. The Up-and-Down Procedure (UDP) as per OECD guideline 425 is recommended to minimize animal usage.[6]

Experimental Protocol: Acute Oral Toxicity in Rats

  • Animal Model: Female Wistar rats (8-12 weeks old).

  • Acclimatization: Minimum of 5 days.

  • Housing: Individually housed in a controlled environment (22 ± 3°C, 30-70% humidity, 12h light/dark cycle).[7]

  • Fasting: Overnight fasting before dosing.

  • Dose Administration: Administer a single oral dose of 4-amino-N-benzyl-N-methylbenzamide using a suitable gavage needle. The starting dose is typically 175 mg/kg, with subsequent doses adjusted based on the outcome of the previous animal.

  • Observation Period: 14 days.

  • Parameters Observed: Clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), body weight changes, and mortality.

  • Necropsy: Gross necropsy of all animals at the end of the study.

Pathway 1: In Vivo Validation of Antipsychotic Activity

The primary mechanism of action for many benzamide antipsychotics involves the blockade of dopamine D2 receptors.[1] The following experimental workflow is designed to assess the potential antipsychotic efficacy of 4-amino-N-benzyl-N-methylbenzamide and its propensity to induce extrapyramidal side effects (EPS).

Antipsychotic_Workflow cluster_0 Efficacy Models cluster_1 Side Effect Model Amphetamine-Induced Hyperlocomotion Amphetamine-Induced Hyperlocomotion Prepulse Inhibition (PPI) Prepulse Inhibition (PPI) Amphetamine-Induced Hyperlocomotion->Prepulse Inhibition (PPI) Catalepsy Test Catalepsy Test Prepulse Inhibition (PPI)->Catalepsy Test Data Analysis & Comparison Data Analysis & Comparison Catalepsy Test->Data Analysis & Comparison Compound Administration Compound Administration Compound Administration->Amphetamine-Induced Hyperlocomotion

Caption: Workflow for antipsychotic activity validation.

Efficacy Model 1: Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to antagonize the dopamine-agonist effects of amphetamine, a hallmark of antipsychotic activity.[8]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: Open field arena equipped with infrared beams for automated activity monitoring.

  • Habituation: Acclimate mice to the testing room for at least 1 hour and to the open field arena for 30 minutes on the day prior to testing.

  • Drug Administration:

    • Administer 4-amino-N-benzyl-N-methylbenzamide or vehicle (i.p. or p.o.) at various doses.

    • Administer Risperidone (0.1, 0.3, 1 mg/kg, i.p.) as a positive control.[9]

    • After a 30-minute pretreatment period, administer D-amphetamine (2 mg/kg, i.p.).

  • Data Collection: Record locomotor activity (distance traveled, rearing frequency) for 60 minutes immediately following amphetamine administration.

  • Endpoint: A significant reduction in amphetamine-induced hyperlocomotion compared to the vehicle-treated group indicates potential antipsychotic efficacy.

Efficacy Model 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. This test evaluates the ability of a weak prestimulus (prepulse) to inhibit the startle response to a strong stimulus (pulse).[10]

Experimental Protocol: Prepulse Inhibition in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Apparatus: Startle response system with a sound-attenuating chamber.

  • Acclimatization: Acclimate rats to the testing chambers for 5 minutes prior to the test session.

  • Drug Administration:

    • Administer 4-amino-N-benzyl-N-methylbenzamide or vehicle (i.p. or p.o.).

    • Administer Olanzapine (2.0 mg/kg, s.c.) as a positive control.[11]

    • After a 30-minute pretreatment period, administer a PPI-disrupting agent like MK-801 (0.2 mg/kg, i.p.).

  • Test Session: The session consists of pulse-alone trials, prepulse-alone trials, and prepulse-pulse trials with varying prepulse intensities and interstimulus intervals.

  • Endpoint: Reversal of the MK-801-induced deficit in PPI, calculated as a percentage inhibition of the startle response.

Side Effect Model: Catalepsy Test

The catalepsy test is a widely used model to predict the likelihood of a compound inducing extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics.[12]

Experimental Protocol: Bar Test for Catalepsy in Mice

  • Animal Model: Male Swiss Webster mice (25-30 g).

  • Apparatus: A horizontal wooden bar (1 cm diameter) elevated 5 cm above a flat surface.

  • Drug Administration:

    • Administer 4-amino-N-benzyl-N-methylbenzamide or vehicle (i.p.).

    • Administer Haloperidol (0.5 mg/kg, i.p.) as a positive control.[13]

  • Testing: At 30, 60, 90, and 120 minutes post-injection, gently place the mouse's forepaws on the bar.

  • Data Collection: Measure the time (in seconds) the mouse remains in this unnatural posture (descent latency). A cut-off time of 180 seconds is typically used.

  • Endpoint: A significant increase in descent latency compared to the vehicle group indicates a cataleptic effect.

Table 2: Comparative Data for Antipsychotic Validation

CompoundAmphetamine-Induced Hyperlocomotion (ED50, mg/kg)Prepulse Inhibition (MED, mg/kg)Catalepsy (MED, mg/kg)Therapeutic Index (Catalepsy/Efficacy)
4-amino-N-benzyl-N-methylbenzamide To be determinedTo be determinedTo be determinedTo be determined
Risperidone (Comparator) ~0.1~1.0>3.0>3
Olanzapine (Comparator) ~0.5~2.0>5.0>2.5
Haloperidol (Comparator) ~0.05~0.1~0.5~10

ED50: Effective dose in 50% of animals; MED: Minimum effective dose.

Pathway 2: In Vivo Validation of Anticonvulsant Activity

Based on the activity of related compounds, 4-amino-N-benzyl-N-methylbenzamide may possess anticonvulsant properties. The following workflow will assess its efficacy against generalized tonic-clonic and myoclonic seizures.

Anticonvulsant_Workflow cluster_0 Seizure Models Maximal Electroshock Seizure (MES) Maximal Electroshock Seizure (MES) Pentylenetetrazol (PTZ) Seizure Pentylenetetrazol (PTZ) Seizure Maximal Electroshock Seizure (MES)->Pentylenetetrazol (PTZ) Seizure Data Analysis & Comparison Data Analysis & Comparison Pentylenetetrazol (PTZ) Seizure->Data Analysis & Comparison Compound Administration Compound Administration Compound Administration->Maximal Electroshock Seizure (MES)

Caption: Workflow for anticonvulsant activity validation.

Efficacy Model 1: Maximal Electroshock Seizure (MES) Test

The MES test is a model of generalized tonic-clonic seizures and is highly predictive of clinical efficacy for this seizure type.[14]

Experimental Protocol: MES Test in Mice

  • Animal Model: Male ICR mice (20-25 g).

  • Apparatus: An electroconvulsive shock device with corneal electrodes.

  • Drug Administration:

    • Administer 4-amino-N-benzyl-N-methylbenzamide or vehicle (i.p. or p.o.).

    • Administer Carbamazepine (10-30 mg/kg, i.p.) as a positive control.[15]

  • Seizure Induction: At the time of peak effect (e.g., 30-60 minutes post-dose), deliver an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes.

  • Endpoint: Abolition of the tonic hindlimb extension phase of the seizure.

Efficacy Model 2: Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures, primarily by modulating GABAergic neurotransmission.[16]

Experimental Protocol: PTZ Test in Rats

  • Animal Model: Male Wistar rats (150-200 g).

  • Drug Administration:

    • Administer 4-amino-N-benzyl-N-methylbenzamide or vehicle (i.p.).

    • Administer Diazepam (1-4 mg/kg, i.p.) as a positive control.[17][18]

  • Seizure Induction: 30 minutes after drug administration, inject a convulsive dose of Pentylenetetrazol (60-80 mg/kg, i.p.).[19]

  • Observation: Observe the animals for 30 minutes for the onset and severity of seizures (e.g., using a Racine scale).

  • Endpoint: A significant increase in the latency to the first seizure and a reduction in seizure severity score compared to the vehicle group.

Table 3: Comparative Data for Anticonvulsant Validation

CompoundMES Test (ED50, mg/kg)PTZ Test (ED50, mg/kg)
4-amino-N-benzyl-N-methylbenzamide To be determinedTo be determined
Carbamazepine (Comparator) ~13.6Inactive
Phenytoin (Comparator) ~10.2Inactive
Diazepam (Comparator) ~5.0~1.5

ED50: Effective dose in 50% of animals.

Pharmacokinetic Profiling

Understanding the pharmacokinetic (PK) profile of 4-amino-N-benzyl-N-methylbenzamide is crucial for interpreting the pharmacodynamic data and for dose selection in further studies.

PK_Workflow IV Administration IV Administration Blood Sampling Blood Sampling IV Administration->Blood Sampling 0, 5, 15, 30, 60, 120, 240 min Oral Administration Oral Administration Oral Administration->Blood Sampling 0, 15, 30, 60, 120, 240, 360 min Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling->Plasma Analysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Plasma Analysis (LC-MS/MS)->PK Parameter Calculation

Caption: Workflow for pharmacokinetic profiling.

Experimental Protocol: Pharmacokinetic Study in Mice

  • Animal Model: Male CD-1 mice (25-30 g).

  • Administration Routes: Intravenous (i.v.) via tail vein and oral (p.o.) gavage.

  • Dosing: A single dose (e.g., 2 mg/kg i.v. and 10 mg/kg p.o.).

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at multiple time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).[20]

  • Sample Processing: Centrifuge blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 4-amino-N-benzyl-N-methylbenzamide in plasma.[1][2]

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial in vivo validation of 4-amino-N-benzyl-N-methylbenzamide. By systematically evaluating its potential antipsychotic and anticonvulsant activities in well-established animal models, researchers can generate the critical data necessary to determine its therapeutic potential. The comparative approach against standard-of-care drugs will provide a clear context for its efficacy and safety profile.

Positive results from these initial studies would warrant further investigation, including more complex behavioral models, chronic dosing studies to assess long-term efficacy and safety, and mechanistic studies to elucidate its precise mode of action at the molecular level. This structured approach will enable a robust and data-driven progression of 4-amino-N-benzyl-N-methylbenzamide through the preclinical drug development pipeline.

References

  • Ögren, S. O., & Strange, P. G. (2009). Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors. Journal of Pharmacy and Pharmacology, 41(5), 301-308. [Link]

  • Studies on the mechanism of action of substituted benzamide drugs. (1980). PubMed. [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Clark, M., et al. (1989). Pharmacological effects of enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a chemically novel anticonvulsant. Epilepsy Research, 4(2), 121-131. [Link]

  • Melior Discovery. Haloperidol-Induced Catalepsy Model. [Link]

  • Miyamoto, S., et al. (2024, March 13). Enhancement of Haloperidol-Induced Catalepsy by GPR143, an L-Dopa Receptor, in Striatal Cholinergic Interneurons. Journal of Neuroscience. [Link]

  • Gothe, S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 137-142. [Link]

  • Hadgraft, J., & Valenta, C. (2018). Effective inhibitors of invasion and metastasis represent a serious unmet clinical need. PMC. [Link]

  • Muralidhar, C., et al. (2017). Anticonvulsant effect of nifedipine, dizepam and in combination on pentylenetetrazol induced experimental models of epilepsy on albino rats. International Journal of Basic & Clinical Pharmacology, 6(11), 2657-2661. [Link]

  • Godlevsky, L. S., et al. (2020). Diazepam and electrical stimulation of paleocerebellar cortex inhibits seizures in pentylenetetrazol-kindled rats. Acta Neurobiologiae Experimentalis, 80(3), 322-330. [Link]

  • OECD. (2001). Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. National Toxicology Program. [Link]

  • Al-majeed, Z. T. R., et al. (2025). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. [Link]

  • Luszczki, J. J., et al. (2016). Isobolographic Analysis of Interaction for Three-Drug Combination of Carbamazepine, Phenobarbital and Topiramate in the Mouse Maximal Electroshock-Induced Seizure Model. Karger Publishers. [Link]

  • Li, M., et al. (2011). Time course of the attenuation effect of repeated antipsychotic treatment on prepulse inhibition disruption induced by repeated PCP treatment in rats. UNL Digital Commons. [Link]

  • Bardgett, M. E., et al. (2014). Early-life risperidone enhances locomotor responses to amphetamine during adulthood. Behavioural Brain Research, 269, 139-146. [Link]

  • Löscher, W. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

  • RJPT SimLab. Anticonvulsant effect of drugs by PTZ method in mice. [Link]

  • b-neuro. Amphetamine induced hyperlocomotion. [Link]

  • Geyer, M. A., & Swerdlow, N. R. (2009). Testing Prepulse Inhibition of Acoustic Startle in Rodents. PubMed. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.